4-Chlorofuro[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorofuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNNSCCBHMRHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659432 | |
| Record name | 4-Chlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918340-51-9 | |
| Record name | 4-Chlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Chlorofuro[2,3-d]pyrimidine: A Senior Application Scientist's In-Depth Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-chlorofuro[2,3-d]pyrimidine, a pivotal intermediate in contemporary medicinal chemistry. The furo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in the development of kinase inhibitors and other therapeutic agents.[1] The 4-chloro derivative serves as a versatile precursor, enabling nucleophilic substitution reactions to introduce diverse functionalities essential for drug discovery. This document details two primary synthetic strategies, elucidates the mechanistic rationale behind procedural choices, and provides actionable, field-tested experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of the Furo[2,3-d]pyrimidine Core
The fusion of furan and pyrimidine rings creates the furo[2,3-d]pyrimidine system, a heterocyclic scaffold that has garnered immense interest in pharmaceutical research. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, which are crucial targets in oncology, immunology, and virology.[2][3] The introduction of a chlorine atom at the 4-position dramatically enhances the synthetic utility of this scaffold. This chloro-substituent acts as an excellent leaving group, facilitating the synthesis of diverse libraries of 4-substituted analogues through nucleophilic aromatic substitution (SNAr) reactions.[4] Consequently, mastering the synthesis of this compound is a critical capability for medicinal chemistry laboratories.
This guide will dissect the two most prevalent and logical strategies for its synthesis:
-
Strategy A: Construction of the pyrimidine ring onto a pre-functionalized furan precursor.
-
Strategy B: Annulation of the furan ring onto a pre-existing pyrimidine scaffold.
Each strategy possesses distinct advantages and is suited for different available starting materials and synthetic goals.
Synthetic Strategy A: Pyrimidine Ring Formation from a Furan Precursor
This approach is arguably the more common and versatile strategy, beginning with the synthesis of a key intermediate: 2-amino-3-cyanofuran. The subsequent cyclization to form the pyrimidine ring is efficient and provides a direct route to the desired furo[2,3-d]pyrimidin-4-ol, the immediate precursor to the final chlorinated product.
References
- 1. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chlorofuro[2,3-d]pyrimidine: A Privileged Scaffold in Kinase Inhibitor Discovery
Introduction: The Emergence of Furo[2,3-d]pyrimidines in Medicinal Chemistry
The furo[2,3-d]pyrimidine scaffold has garnered significant attention in the field of medicinal chemistry as a "privileged" structure. Its structural resemblance to purines allows it to function as a potent hinge-binding motif for a variety of protein kinases, which are critical targets in oncology and immunology.[1] This guide provides a comprehensive technical overview of a key intermediate, 4-Chlorofuro[2,3-d]pyrimidine, for researchers, scientists, and professionals involved in drug development. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role in the creation of targeted therapies, particularly dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Chemical Structure and Nomenclature
A precise understanding of the molecular architecture is fundamental to exploring the chemistry and applications of this compound.
Chemical Structure
The core of this compound is a bicyclic heteroaromatic system where a furan ring is fused to a pyrimidine ring. A chlorine atom is substituted at the 4-position of the pyrimidine ring, which is the key reactive site for derivatization.
| Feature | Description |
| Molecular Formula | C₆H₃ClN₂O |
| Molecular Weight | 154.56 g/mol |
| CAS Number | 918340-51-9 |
IUPAC Name
The formal IUPAC name for this compound is This compound .
Synthesis and Reactivity: A Gateway to Chemical Diversity
The synthesis of this compound is a critical step in the development of more complex bioactive molecules. While specific literature detailing the synthesis of the isolated 4-chloro compound is sparse, a general and logical synthetic strategy involves the chlorination of a furo[2,3-d]pyrimidin-4-one precursor.[2] This approach is a standard and widely practiced method in heterocyclic chemistry.
Proposed Synthetic Workflow
The following workflow outlines a plausible and field-proven approach to the synthesis of this compound. The causality behind these steps lies in the need to first construct the stable fused ring system before introducing the reactive chlorine handle.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Chlorination of Furo[2,3-d]pyrimidin-4-one
This protocol is a generalized procedure based on established methodologies for the chlorination of similar heterocyclic systems.[2]
Objective: To synthesize this compound from a furo[2,3-d]pyrimidin-4-one precursor.
Materials:
-
Furo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend the furo[2,3-d]pyrimidin-4-one intermediate (1.0 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 equivalents) to the mixture at 0 °C under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Self-Validation: The success of the chlorination can be validated by the disappearance of the starting material on TLC and the appearance of a new, typically less polar, spot. Further confirmation is achieved through spectroscopic characterization.
Reactivity at the 4-Position
The chlorine atom at the 4-position of the pyrimidine ring is a key functional handle. It activates the ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents, most notably anilines, which are crucial for kinase inhibitory activity.[2]
Spectroscopic Characterization
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the furan and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and nitrogen atoms.
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 154.56 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak) would be a definitive feature.
Applications in Drug Discovery: Targeting EGFR and HER2
The most significant application of the this compound scaffold is in the development of potent and selective kinase inhibitors, particularly dual inhibitors of EGFR and HER2.[3]
The EGFR/HER2 Signaling Pathway
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their aberrant signaling, often through overexpression or mutation, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[4][5]
Caption: The EGFR/HER2 signaling pathway and the point of inhibition by 4-anilino-furo[2,3-d]pyrimidine derivatives.
Furo[2,3-d]pyrimidines as EGFR/HER2 Inhibitors
The general structure of these inhibitors consists of the furo[2,3-d]pyrimidine core, which acts as the hinge-binding element, and a substituted aniline moiety at the 4-position that occupies the hydrophobic pocket of the kinase domain.
Structure-Activity Relationship (SAR) Insights
Research into 4-anilino-furo[2,3-d]pyrimidine derivatives has provided valuable SAR insights.[3]
| Moiety | Position | Impact on Activity |
| Furo[2,3-d]pyrimidine | Core | Essential for hinge-binding in the ATP-binding pocket of EGFR/HER2. |
| Substituted Aniline | 4-position | Crucial for potency and selectivity. Modifications here fine-tune the interaction with the hydrophobic region of the kinase. |
| Side Chain | 5-position | Modifications at this position can significantly affect EGFR/HER2 inhibitory activity and anti-proliferative effects.[3] |
Experimental Protocol: Synthesis of 4-Anilino-furo[2,3-d]pyrimidine Derivatives
This protocol describes the nucleophilic substitution reaction to introduce the anilino moiety.
Objective: To synthesize a 4-anilino-furo[2,3-d]pyrimidine derivative from this compound.
Materials:
-
This compound
-
Substituted aniline
-
Isopropanol
-
Hydrochloric acid (HCl, catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired substituted aniline (1.1 equivalents) in isopropanol.
-
Add a catalytic amount of HCl.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold isopropanol.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The successful substitution can be confirmed by the disappearance of the starting materials on TLC and the appearance of the product. 1H NMR will show signals for the newly introduced anilino protons, and mass spectrometry will confirm the expected molecular weight of the product.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis and its reactivity make it an ideal starting point for the development of potent and selective kinase inhibitors. The demonstrated success of its derivatives as dual EGFR/HER2 inhibitors underscores the potential of the furo[2,3-d]pyrimidine scaffold in oncology drug discovery. Future research will likely focus on further diversifying the substitutions on this core to target other kinases and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chlorofuro[2,3-d]pyrimidine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chlorofuro[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a complete, publicly available experimental dataset for this specific molecule is not readily found, this document offers a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust theoretical framework and practical insights for the synthesis and characterization of this and related furo[2,3-d]pyrimidine derivatives. The methodologies for acquiring and interpreting spectroscopic data are detailed, supported by theoretical principles and data from analogous structures.
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This fused heterocyclic system is a bioisostere of purine, allowing it to interact with a wide range of biological targets. Derivatives of furo[2,3-d]pyrimidine have demonstrated potent anticancer, antiviral, and anti-inflammatory properties, often functioning as kinase inhibitors.[1][2] The introduction of a chlorine atom at the 4-position of the pyrimidine ring, as in this compound, provides a reactive handle for further synthetic modifications, making it a valuable intermediate in the synthesis of compound libraries for drug discovery.
The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.
Molecular Structure and Predicted Spectroscopic Profile
The structure of this compound consists of a furan ring fused to a pyrimidine ring, with a chlorine atom attached to the C4 position of the pyrimidine ring.
Molecular Formula: C₆H₃ClN₂O Molecular Weight: 154.55 g/mol
Below is a predictive analysis of the spectroscopic data for this compound, based on established principles and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.7 - 8.9 | Singlet | - | H-2 |
| ~7.6 - 7.8 | Doublet | ~2.0 - 2.5 | H-6 |
| ~6.8 - 7.0 | Doublet | ~2.0 - 2.5 | H-5 |
Causality Behind Predictions:
-
H-2: This proton is on the pyrimidine ring and is adjacent to two nitrogen atoms, which are electron-withdrawing. This deshielding effect will cause its signal to appear at a high chemical shift (downfield).
-
H-5 and H-6: These protons are on the furan ring. The ortho-coupling between them will result in two doublets. The differing electronic environments will lead to distinct chemical shifts.
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 157 | C-7a |
| ~153 - 155 | C-2 |
| ~151 - 153 | C-4 |
| ~145 - 147 | C-6 |
| ~118 - 120 | C-4a |
| ~105 - 107 | C-5 |
Causality Behind Predictions:
-
The chemical shifts are predicted based on the electronic environment of each carbon atom. Carbons attached to or in close proximity to electronegative atoms (N, O, Cl) will be deshielded and appear at higher chemical shifts.
-
The assignments are based on typical chemical shift ranges for furo[2,3-d]pyrimidine systems and the expected electronic effects of the chlorine substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~1610 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1500 - 1400 | Medium-Strong | C=C stretching (furan ring) |
| ~1250 - 1000 | Strong | C-O-C stretching (furan ring) |
| ~850 - 750 | Strong | C-Cl stretching |
Causality Behind Predictions:
-
The predicted absorption bands correspond to the characteristic vibrational frequencies of the aromatic C-H bonds, the C=N and C=C bonds of the pyrimidine ring, the C=C and C-O-C bonds of the furan ring, and the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 154/156 | [M]⁺ and [M+2]⁺ molecular ion peaks |
| 125 | [M-Cl]⁺ |
| 98 | [M-Cl-HCN]⁺ |
Causality Behind Predictions:
-
The molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
The fragmentation pattern is predicted to involve the loss of the chlorine atom and subsequent fragmentation of the heterocyclic ring, such as the loss of HCN.
Experimental Protocols and Methodologies
The following sections detail the standard experimental protocols for obtaining the spectroscopic data discussed above.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of the corresponding furo[2,3-d]pyrimidin-4-one.
Step-by-Step Methodology:
-
Starting Material: Furo[2,3-d]pyrimidin-4-one.
-
Chlorinating Agent: A solution of phosphoryl trichloride (POCl₃) is typically used.
-
Reaction Conditions: The furo[2,3-d]pyrimidin-4-one is heated at reflux in an excess of phosphoryl trichloride.
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
The Furo[2,3-d]pyrimidine Scaffold: A Privileged Framework for Targeting Cellular Kinase Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of Furo[2,3-d]pyrimidines in Oncology Research
The furo[2,3-d]pyrimidine nucleus has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" for the development of novel therapeutic agents. Structurally, these compounds are bioisosteres of purines, the fundamental building blocks of nucleic acids. This inherent similarity allows them to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases. The versatility of the furo[2,3-d]pyrimidine core allows for chemical modifications that can be tailored to achieve high potency and selectivity for specific kinase targets, making it a valuable framework in the design of next-generation anticancer therapies.[1][2] This guide will provide an in-depth exploration of the cellular mechanisms of action of 4-chlorofuro[2,3-d]pyrimidine derivatives, focusing on their role as kinase inhibitors and their impact on critical cellular signaling pathways.
Core Mechanism of Action: Competitive Inhibition of Protein Kinases
The predominant mechanism of action for the majority of biologically active furo[2,3-d]pyrimidine derivatives is the competitive inhibition of protein kinases.[1][2] Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. In many forms of cancer, the activity of certain protein kinases is dysregulated, leading to uncontrolled cell division and tumor progression.
Furo[2,3-d]pyrimidine derivatives, owing to their structural resemblance to adenine, can effectively compete with ATP for binding to the catalytic site of various kinases.[3][4][5] This competitive inhibition blocks the transfer of a phosphate group from ATP to the kinase's substrate, thereby disrupting the downstream signaling cascade. The specific kinase or kinases inhibited depend on the chemical substitutions on the furo[2,3-d]pyrimidine scaffold.
Key Cellular Signaling Pathways Targeted by Furo[2,3-d]pyrimidine Derivatives
Research has identified several critical cancer-related signaling pathways that are effectively modulated by various furo[2,3-d]pyrimidine derivatives.
The PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature in many human cancers. A number of novel furo[2,3-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of PI3K and AKT.[6]
One such derivative, compound 10b from a recent study, demonstrated significant inhibitory activity against both PI3Kα/β and AKT enzymes.[6] This dual inhibition leads to a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis.[6]
Diagram: Inhibition of the PI3K/AKT Pathway by Furo[2,3-d]pyrimidine Derivatives
Caption: Furo[2,3-d]pyrimidine derivatives can inhibit PI3K and AKT, blocking downstream signaling.
Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases are cell surface receptors that play a pivotal role in cellular communication and are frequently implicated in cancer. Molecular docking studies have suggested that certain furo[2,3-d]pyrimidine derivatives can bind to the active site of various RTKs.[7] This interaction inhibits the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that drive tumor growth.
Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are a family of protein kinases that regulate the progression of the cell cycle. The inhibition of CDKs is a well-established strategy in cancer therapy. Novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent CDK inhibitors.[8] These compounds have demonstrated strong inhibitory activity against CDK9 and have shown significant anti-proliferative effects in pancreatic cancer cell lines.[8]
Cellular Consequences of Furo[2,3-d]pyrimidine Derivative Activity
The inhibition of key kinase signaling pathways by furo[2,3-d]pyrimidine derivatives leads to a variety of downstream cellular effects that contribute to their anticancer activity.
-
Induction of Apoptosis: By blocking pro-survival signaling pathways, such as the PI3K/AKT pathway, these compounds can trigger programmed cell death, or apoptosis.[2][6]
-
Cell Cycle Arrest: Inhibition of CDKs and other cell cycle regulators can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][6]
-
Cytotoxicity: Numerous studies have demonstrated the cytotoxic effects of furo[2,3-d]pyrimidine derivatives against a broad range of human cancer cell lines, including those of the breast, liver, and cervix.[7][9]
Experimental Methodologies for Elucidating the Mechanism of Action
A combination of in vitro and in silico techniques is employed to characterize the mechanism of action of furo[2,3-d]pyrimidine derivatives.
In Vitro Kinase Assays
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a furo[2,3-d]pyrimidine derivative against a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., PI3Kα, AKT1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Furo[2,3-d]pyrimidine derivative at various concentrations
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the furo[2,3-d]pyrimidine derivative in the assay buffer.
-
Add the kinase, substrate, and ATP to the wells of the microplate.
-
Add the diluted compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram: Experimental Workflow for In Vitro Kinase Assay
Caption: A streamlined workflow for determining the inhibitory potency of a compound against a target kinase.
Cell-Based Assays
-
Cell Viability Assays (e.g., MTT Assay): These assays are used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): Flow cytometry-based assays to quantify the induction of apoptosis.
-
Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle following treatment with the compound.[2]
-
Western Blotting: This technique is used to measure the levels of key proteins in signaling pathways to confirm the on-target effects of the inhibitor.
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and dynamics simulations are employed to predict and visualize the binding mode of furo[2,3-d]pyrimidine derivatives within the ATP-binding pocket of their target kinases.[6] These in silico approaches provide valuable insights into the structure-activity relationships and can guide the rational design of more potent and selective inhibitors.
Quantitative Data Summary
| Compound | Target(s) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Derivative 4a | Receptor Tyrosine Kinase | HepG2 | 0.70 | [7] |
| Derivative 10b | PI3Kα/β, AKT | Breast (HS 578T) | 0.175 (PI3Kα), 0.071 (PI3Kβ), 0.411 (AKT) | [6] |
| Chalcone 5d | Not specified | MCF-7 (Breast) | 1.20 | [9] |
| Chalcone 5e | Not specified | MCF-7 (Breast) | 1.90 | [9] |
Conclusion and Future Directions
The furo[2,3-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The ability to readily modify the core structure allows for the fine-tuning of activity against a range of cancer-relevant targets. The primary mechanism of action for this class of compounds is the competitive inhibition of protein kinases, leading to the disruption of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Future research in this area will likely focus on:
-
The development of derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance the therapeutic window.
-
The exploration of novel substitution patterns on the furo[2,3-d]pyrimidine ring to identify inhibitors for kinases that are currently considered "undruggable."
-
The use of advanced computational techniques to guide the design of next-generation inhibitors with optimized pharmacokinetic and pharmacodynamic properties.
The continued investigation of furo[2,3-d]pyrimidine derivatives holds significant promise for the discovery of novel and effective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
The Genesis and Synthetic Evolution of 4-Chlorofuro[2,3-d]pyrimidine: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth exploration of 4-Chlorofuro[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a definitive historical record of its initial synthesis is not prominently documented, this guide elucidates the logical synthetic pathways that have paved the way for its preparation, drawing from the broader history of furo[2,3-d]pyrimidine chemistry. We will delve into the foundational synthetic strategies, detailed experimental protocols, and the critical role of this molecule as a versatile intermediate for the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical insights into the chemistry of this important scaffold.
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a purine isostere, a structural feature that immediately elevates its importance in the realm of medicinal chemistry. The structural similarity to the purine bases, adenine and guanine, allows derivatives of this scaffold to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The introduction of a chlorine atom at the 4-position of the furo[2,3-d]pyrimidine ring system creates a highly valuable synthetic handle. This chloro-substituent is an excellent leaving group, amenable to nucleophilic substitution reactions, thereby providing a gateway to a diverse library of functionalized analogues with a wide range of pharmacological activities.[2][3]
Historical Context: The Evolution of Furo[2,3-d]pyrimidine Synthesis
While the precise moment of the first synthesis of this compound is not clearly delineated in the scientific literature, its existence is a logical extension of the development of synthetic methodologies for the parent furo[2,3-d]pyrimidine ring system. The systematic study of pyrimidines dates back to the late 19th century, with significant advancements in their synthesis occurring throughout the 20th century.[4]
The construction of the furo[2,3-d]pyrimidine scaffold can be broadly categorized into two strategic approaches:
-
Strategy A: Annulation of a Furan Ring onto a Pre-existing Pyrimidine
-
Strategy B: Construction of the Pyrimidine Ring onto a Furan Precursor
Early synthetic efforts often focused on the latter strategy, utilizing functionalized furan derivatives as the starting point. The chlorination of the resulting furo[2,3-d]pyrimidin-4-one (a hydroxy-tautomer) would then be a subsequent, and now standard, chemical transformation. The use of phosphorus oxychloride (POCl3) for the chlorination of hydroxypyrimidines is a well-established and century-old method, suggesting that the synthesis of this compound would have become accessible as soon as the corresponding furo[2,3-d]pyrimidin-4-one was prepared.[5][6]
Synthetic Pathways to this compound
The most logical and widely practiced approach to the synthesis of this compound involves a two-step sequence: the construction of the furo[2,3-d]pyrimidin-4-one core, followed by its chlorination.
Synthesis of the Furo[2,3-d]pyrimidin-4-one Intermediate
A common and versatile method for the synthesis of the furo[2,3-d]pyrimidin-4-one scaffold starts from readily available precursors. One such pathway involves the reaction of a 2-aminofuran-3-carbonitrile derivative with a source of the C4-N3-C2 unit of the pyrimidine ring.
Caption: General synthetic scheme for the formation of the furo[2,3-d]pyrimidin-4-one core.
Chlorination of Furo[2,3-d]pyrimidin-4-one
The conversion of the furo[2,3-d]pyrimidin-4-one to the desired 4-chloro derivative is typically achieved through treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Caption: Chlorination of the furo[2,3-d]pyrimidin-4-one intermediate.
Detailed Experimental Protocols
The following protocols are representative of the synthesis of this compound, based on established chemical principles and analogous procedures reported in the literature for similar heterocyclic systems.
Representative Synthesis of a Furo[2,3-d]pyrimidin-4-one Intermediate
This protocol describes a common route to a key furo[2,3-d]pyrimidin-4-one intermediate, which can then be chlorinated.
Step 1: Synthesis of a Substituted 2-Aminofuran-3-carbonitrile
-
To a solution of an α-hydroxyketone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminofuran-3-carbonitrile derivative.
Step 2: Cyclization to form the Furo[2,3-d]pyrimidin-4-one
-
A mixture of the 2-aminofuran-3-carbonitrile derivative (1 equivalent) and an excess of formic acid or formamide is heated at reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. Otherwise, pour the mixture into ice-water to induce precipitation.
-
Wash the collected solid with water and dry to obtain the furo[2,3-d]pyrimidin-4-one.
Chlorination of Furo[2,3-d]pyrimidin-4-one
-
To a flask containing the furo[2,3-d]pyrimidin-4-one (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the furan and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the fused ring system. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) will typically appear in the downfield region. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. The presence of a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, due to the ³⁷Cl isotope, is a definitive indicator of a monochlorinated compound. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C-N stretching vibrations within the aromatic rings. The C-Cl stretching vibration is also expected, typically in the fingerprint region. |
Applications in Medicinal Chemistry
The 4-chloro substituent on the furo[2,3-d]pyrimidine scaffold is a key feature that enables its utility as a versatile synthetic intermediate. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups at this position. This synthetic flexibility has been exploited in the development of numerous compounds with potential therapeutic applications.
Caption: The central role of this compound in the synthesis of diverse bioactive molecules.
Derivatives of the furo[2,3-d]pyrimidine scaffold have been investigated for their potential as:
-
Kinase Inhibitors: By designing substituents that can interact with the ATP-binding site of various kinases, furo[2,3-d]pyrimidine derivatives have shown promise as inhibitors of enzymes implicated in cancer and inflammatory diseases.[1]
-
Antiviral Agents: The structural similarity to purines makes this scaffold a candidate for the development of antiviral nucleoside analogues.
-
Anticancer Agents: Many furo[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[7]
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in the generation of medicinally relevant molecules. While its specific "discovery" may be intertwined with the broader history of furo[2,3-d]pyrimidine synthesis, its importance as a key building block is undeniable. The synthetic routes outlined in this guide, based on established and logical chemical transformations, provide a clear pathway for its preparation. The reactivity of the 4-chloro position offers a versatile platform for the synthesis of a vast array of derivatives, ensuring that the furo[2,3-d]pyrimidine scaffold will continue to be a fruitful area of research for the development of novel therapeutics for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Chlorofuro[2,3-d]pyrimidine
Introduction: The Strategic Importance of Furo[2,3-d]pyrimidines
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1] Its structural resemblance to purine enables it to function as a potent inhibitor for a variety of protein kinases, making it a cornerstone for the development of novel therapeutics in oncology, virology, and inflammatory diseases.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, offering a direct pathway to elaborate the furo[2,3-d]pyrimidine core with diverse aryl and heteroaryl substituents.[5][6]
This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 4-Chlorofuro[2,3-d]pyrimidine, an important and reactive intermediate.[3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer expert insights into optimization and troubleshooting, particularly addressing the challenges associated with electron-deficient heteroaryl chlorides.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (e.g., a boronic acid) with an organic halide or triflate.[5][7] The process is driven by a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, especially for less reactive aryl chlorides, and results in a Pd(II) complex.[5][9]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium.[5][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices: Coupling with a Heteroaryl Chloride
The successful coupling of this compound requires careful consideration of the reaction components to overcome inherent challenges.
-
The Substrate: As an electron-deficient N-heterocyclic halide, this compound presents two primary issues. First, the C-Cl bond is stronger and less reactive towards oxidative addition than corresponding C-Br or C-I bonds.[11] Second, the Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting or "poisoning" the catalyst.[12][13]
-
Catalyst and Ligand Selection: To address the inertness of the C-Cl bond, a highly active catalyst system is essential. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[10][14] These ligands promote the crucial oxidative addition step and accelerate the final reductive elimination, increasing overall reaction efficiency.[14]
-
Choice of Base and Solvent: A moderately strong base is required to facilitate the transmetalation step without promoting unwanted side reactions. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like alkoxides, especially when dealing with base-sensitive functional groups.[14] The solvent system, typically a mixture of an aprotic organic solvent like 1,4-dioxane or toluene and water, is crucial for dissolving both the organic and inorganic reagents.[11] Rigorous degassing of the solvent is mandatory to prevent oxygen from oxidizing the Pd(0) catalyst and causing homocoupling of the boronic acid.[13][14]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
4.1 Materials and Equipment
-
Reagents: this compound, Arylboronic acid, Palladium precatalyst (e.g., XPhos Pd G3), Base (e.g., K₃PO₄), Anhydrous 1,4-Dioxane, Degassed Water.
-
Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), syringes, needles, standard laboratory glassware for workup, rotary evaporator, flash chromatography system.
4.2 Reagent Quantities
| Reagent | Equivalents | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 0.50 | 77.3 mg |
| Arylboronic Acid | 1.2 | 0.60 | Varies |
| XPhos Pd G3 (Precatalyst) | 0.02 (2 mol%) | 0.01 | 8.5 mg |
| Potassium Phosphate (K₃PO₄) | 2.0 | 1.00 | 212.3 mg |
| 1,4-Dioxane (anhydrous) | - | - | 4.0 mL |
| Water (degassed) | - | - | 1.0 mL |
4.3 Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (77.3 mg, 0.50 mmol), the arylboronic acid (0.60 mmol), and potassium phosphate (212.3 mg, 1.00 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (8.5 mg, 0.01 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe. The mixture should be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block set to 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[14]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (oxygen contamination).3. Insufficient heating. | 1. Use a fresh, active precatalyst. Ensure proper storage.2. Improve degassing procedure for solvents (e.g., freeze-pump-thaw cycles). Ensure a good seal on the reaction vessel.[14]3. Confirm reaction temperature and ensure vigorous stirring. |
| Dehalogenation Side Product | 1. Presence of a hydride source.2. Catalyst system promotes Pd-H formation. | 1. Use anhydrous solvents. Try a different, weaker base like K₂CO₃.[11]2. Screen different ligands. Sometimes a slightly less electron-rich ligand can disfavor this pathway. |
| Boronic Acid Homocoupling | 1. Oxygen present in the reaction mixture.2. Reaction temperature is too high. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere.[13]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under the reaction conditions (especially electron-deficient heteroaryl boronic acids).2. Excessive water or base. | 1. Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.2. Reduce the amount of water or try a milder base like KF.[10][13] |
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and modular route for the synthesis of substituted furo[2,3-d]pyrimidine derivatives. By employing a modern, highly active palladium catalyst system and adhering to stringent anhydrous and anaerobic techniques, the challenges associated with the coupling of an electron-deficient heteroaryl chloride can be effectively overcome. The protocol detailed herein serves as a robust starting point for researchers, and the provided troubleshooting guide offers a logical framework for optimizing this critical transformation in the synthesis of potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: A Guide to the Synthesis of Potent Kinase Inhibitors from the 4-Chlorofuro[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its structural resemblance to the native purine ring of ATP.[1][2][3][4][5] This inherent bioisosterism makes it an excellent starting point for the design of ATP-competitive kinase inhibitors.[5] Among its derivatives, 4-Chlorofuro[2,3-d]pyrimidine stands out as a highly versatile and reactive intermediate. The electron-withdrawing nature of the pyrimidine ring system renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), providing a robust and straightforward method for introducing diverse chemical functionalities. This guide details the strategic application of this compound in the synthesis of kinase inhibitors, provides a detailed experimental protocol for a representative SNAr reaction, and outlines the necessary analytical characterization of the final products.
The Strategic Advantage of the Furo[2,3-d]pyrimidine Core
The design of selective kinase inhibitors hinges on exploiting subtle differences within the highly conserved ATP-binding pocket. The furo[2,3-d]pyrimidine scaffold offers a rigid framework that can be strategically decorated with substituents to achieve both high potency and selectivity.
-
Hinge-Binding Motif: The pyrimidine portion of the scaffold acts as a hydrogen bond acceptor, effectively mimicking the adenine region of ATP and anchoring the inhibitor to the "hinge" region of the kinase active site.
-
Vector for Selectivity: The 4-position, activated by the chloro leaving group, serves as a primary vector for introducing side chains that can probe deeper, more variable regions of the ATP pocket. By carefully selecting the nucleophile, chemists can install moieties that form specific interactions (e.g., van der Waals, hydrogen bonds, or ionic bonds) with unique residues, thereby conferring selectivity for a particular kinase or kinase family.[1]
-
Modularity for SAR: The straightforward nature of the chemistry allows for the rapid synthesis of compound libraries by varying the nucleophile. This modularity is essential for efficiently exploring the Structure-Activity Relationship (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.[4]
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: From key intermediate to lead optimization workflow.
Experimental Protocol: Synthesis of an N-Aryl-furo[2,3-d]pyrimidin-4-amine
This protocol describes a robust and widely applicable method for the synthesis of a representative kinase inhibitor scaffold via the SNAr reaction of this compound with a substituted aniline.[6][7][8]
Materials & Reagents
| Reagent | Grade | Purpose |
| This compound | ≥97% | Electrophile |
| Substituted Aniline | ≥98% | Nucleophile |
| 2-Propanol (IPA) or Dioxane | Anhydrous | Reaction Solvent |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Non-nucleophilic base |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Hexanes | ACS Grade | Chromatography Eluent |
| Saturated aq. NaHCO₃ | Aqueous Wash | |
| Brine | Aqueous Wash | |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | |
| Silica Gel | 230-400 mesh | Stationary Phase |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), combine this compound (1.0 eq) and the desired substituted aniline (1.1–1.2 eq).
-
Solvent Addition: Add a suitable solvent such as 2-propanol or dioxane to achieve a concentration of approximately 0.1–0.2 M. The choice of solvent can be critical; while alcohols are common, aprotic solvents like dioxane or DMF may be necessary for less reactive anilines.
-
Base Addition: Add DIPEA (2.0–3.0 eq) to the stirring suspension. Causality: The base is essential to scavenge the HCl generated during the reaction.[9] This prevents the protonation and deactivation of the aniline nucleophile and drives the reaction to completion.
-
Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 80–100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).
-
Aqueous Work-up: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-furo[2,3-d]pyrimidin-4-amine.
Analytical Characterization: Validating the Product
Rigorous characterization is mandatory to confirm the identity, structure, and purity of the synthesized inhibitor before it can be used in biological assays.
| Technique | Purpose | Expected Result |
| ¹H & ¹³C NMR | Structural Elucidation | Correct chemical shifts, integrations, and coupling constants for all protons and carbons, confirming the covalent structure. |
| HRMS (ESI+) | Molecular Formula Confirmation | Observed mass-to-charge ratio (m/z) should match the calculated exact mass of the protonated molecule ([M+H]⁺) to within 5 ppm. |
| RP-HPLC | Purity Assessment | A single major peak with >95% purity is typically required for in vitro biological testing. |
Mechanism of Action: Targeting Kinase Signaling
The synthesized furo[2,3-d]pyrimidine derivatives are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding site, preventing the phosphorylation of downstream substrate proteins and thereby blocking the propagation of the signaling cascade. Dysregulated kinase pathways, such as the PI3K/AKT/mTOR pathway, are common drivers of cancer cell proliferation and survival, making them prime targets for such inhibitors.[10][11]
Inhibition of the PI3K/AKT Signaling Pathway:
Caption: Targeting the PI3K/AKT pathway with a furo[2,3-d]pyrimidine inhibitor.
Conclusion
This compound is a cornerstone intermediate for the development of novel kinase inhibitors. The synthetic protocol detailed here is robust, versatile, and amenable to the creation of large, diverse chemical libraries. By coupling this efficient synthesis with rigorous analytical validation and subsequent biological screening, researchers can effectively probe the complex landscape of the human kinome and develop next-generation targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorofuro[2,3-d]pyrimidine
Introduction: The Strategic Importance of Furo[2,3-d]pyrimidines and Their Functionalization
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for potent and selective interactions with a variety of biological targets, particularly protein kinases.[1][2] Consequently, derivatives of this scaffold are integral to the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
The functionalization of the furo[2,3-d]pyrimidine core is paramount to modulating its pharmacological profile. Among the various positions on this bicyclic system, the C4 position offers a key vector for introducing molecular diversity. The chlorine atom of 4-chlorofuro[2,3-d]pyrimidine serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination, provide robust and efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of novel drug candidates.[3]
This comprehensive guide provides detailed application notes and step-by-step protocols for the four major classes of palladium-catalyzed cross-coupling reactions of this compound. As a Senior Application Scientist, the following content is designed to not only provide procedural details but also to offer insights into the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions. This approach is intended to empower researchers, scientists, and drug development professionals to confidently and successfully apply these powerful synthetic transformations in their own laboratories.
General Considerations for Successful Cross-Coupling Reactions
Before proceeding to specific protocols, it is crucial to acknowledge several overarching factors that significantly influence the outcome of palladium-catalyzed cross-coupling reactions:
-
Inert Atmosphere: The active palladium(0) catalyst is susceptible to oxidation. Therefore, all reactions should be performed under an inert atmosphere, such as nitrogen or argon. This is achieved by using Schlenk techniques or a glovebox.
-
Solvent Degassing: Solvents can contain dissolved oxygen, which can deactivate the catalyst. It is imperative to thoroughly degas all solvents prior to use. Common methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
Reagent Purity: The purity of all reagents, including the substrate, coupling partner, catalyst, ligand, and base, is critical. Impurities can poison the catalyst and lead to lower yields and the formation of byproducts.
-
Ligand Selection: The choice of phosphine ligand is often crucial for the success of a cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can control selectivity. The optimal ligand will vary depending on the specific reaction type and substrates.
Suzuki-Miyaura Coupling: Formation of C-C (Aryl/Heteroaryl) Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl-substituted furo[2,3-d]pyrimidines. This reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester.[4][5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling provides a framework for understanding the role of each component.[6][7] The selection of a suitable palladium precursor, ligand, and base is critical for efficient catalysis. The base plays a crucial role in the activation of the organoboron species, facilitating the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the synthesis of 4-phenylfuro[2,3-d]pyrimidine.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be added via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Summary Table:
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 75-85 |
Heck-Mizoroki Reaction: Formation of C-C (Alkenyl) Bonds
The Heck-Mizoroki reaction is a valuable tool for the synthesis of 4-alkenylfuro[2,3-d]pyrimidines, which are important intermediates in organic synthesis and can possess biological activity.[8] This reaction involves the palladium-catalyzed coupling of this compound with an alkene.[9]
Mechanistic Rationale
The Heck-Mizoroki reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[10] The choice of base is critical to regenerate the active Pd(0) catalyst. The regioselectivity of the alkene addition is influenced by both electronic and steric factors.
References
- 1. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi-res.com [mdpi-res.com]
- 9. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 4-Chlorofuro[2,3-d]pyrimidine for biological screening
Application Notes & Protocols
Topic: Derivatization of 4-Chlorofuro[2,3-d]pyrimidine for Biological Screening
Introduction: The Strategic Importance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structure is bioisosteric to naturally occurring purines, allowing it to function as a competitive inhibitor for a multitude of enzymes that interact with adenosine triphosphate (ATP), particularly protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[1][2]
The starting material, this compound, is a versatile and highly valuable building block for generating diverse chemical libraries for biological screening. The chlorine atom at the C4 position is strategically placed on an electron-deficient pyrimidine ring, rendering it an excellent electrophilic site for a variety of substitution reactions. This reactivity allows for the systematic and modular introduction of diverse chemical moieties, enabling a thorough exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. This document provides detailed protocols for several key derivatization reactions and outlines a workflow for subsequent biological evaluation.
Core Chemistry: Reactivity of this compound
The primary site of reactivity on the this compound scaffold is the carbon-chlorine bond at the 4-position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 position highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5] This predictable reactivity is fundamental to its utility as a scaffold, allowing chemists to selectively introduce new substituents.
Common derivatization strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride with N-, O-, or S-nucleophiles.
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with primary or secondary amines.[6]
-
Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.[7][8]
The choice of reaction depends on the desired final structure and the type of diversity required for the screening library.
Key Derivatization Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be appropriately dried and degassed where specified.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the direct displacement of the C4-chloride with an amine. The reaction is often thermally driven or can be facilitated by mild acidic or basic conditions.
Rationale: This is one of the most straightforward methods for introducing nitrogen-based substituents. The reaction's success is dependent on the nucleophilicity of the amine and the electronic properties of the pyrimidine ring.[9][10] For less nucleophilic amines like anilines, acid catalysis can promote the reaction, while aliphatic amines may proceed under thermal or mild basic conditions.[9][10]
Step-by-Step Protocol:
-
To a reaction vial, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable solvent such as isopropanol, DMF, or water.
-
If using an aniline, add a catalytic amount of hydrochloric acid (0.1 eq).[10] If using an aliphatic amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) can be added to scavenge the HCl generated.
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold solvent like diethyl ether.
-
If the product is soluble, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Rationale: The Suzuki coupling is a robust and highly versatile method for creating C(sp²)-C(sp²) bonds.[11][12] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with a less reactive aryl chloride.[13] Catalytic systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly employed.[14][15]
Step-by-Step Protocol:
-
In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[15]
-
Heat the reaction to 100 °C (conventional heating) or irradiate in a microwave reactor at 100-120 °C for 15-30 minutes.[12][15]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3.3: Buchwald-Hartwig Amination
This protocol is for the palladium-catalyzed C-N bond formation between this compound and an amine.
Rationale: The Buchwald-Hartwig amination is a powerful alternative to SNAr, particularly for coupling less nucleophilic amines or for reactions that do not proceed well under thermal conditions.[6][16][17] The reaction relies on a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, BINAP) to facilitate the catalytic cycle.[6] A strong, non-nucleophilic base like sodium tert-butoxide is required.
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture with stirring at 80-110 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete within 2-18 hours.
-
After cooling to room temperature, quench the reaction by adding water carefully.
-
Dilute with ethyl acetate and pass the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product via column chromatography.
Protocol 3.4: Sonogashira Cross-Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Rationale: The Sonogashira reaction provides a direct route to alkynyl-substituted furo[2,3-d]pyrimidines, which are valuable intermediates for further derivatization or as final products.[7][8] The reaction requires a palladium catalyst and a copper(I) co-catalyst, typically CuI.[18][19] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used as both the base and often as a solvent.[18]
Step-by-Step Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 eq).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by water and brine.
-
Dry the organic layer (anhydrous Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Derivatization and Screening Workflow
The following diagrams illustrate the key chemical transformations and a typical workflow from synthesis to biological evaluation.
Caption: Key derivatization pathways for this compound.
Caption: Experimental workflow from synthesis to lead identification.
Application in Biological Screening
Once a library of furo[2,3-d]pyrimidine derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. Given their structural similarity to purines, these compounds are frequently screened as inhibitors of protein kinases.[1][20]
Screening Cascade Example:
-
Primary Assay: All synthesized compounds are tested at a single, high concentration (e.g., 10 µM) against the primary kinase target of interest (e.g., EGFR, PI3K, AKT).[21][22][23] The goal is to identify initial "hits" that show significant inhibition (e.g., >50% inhibition).
-
Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 10-point serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This value provides a quantitative measure of the compound's potency.
-
Selectivity Profiling: Potent compounds are screened against a panel of related and unrelated kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.
-
Cell-Based Assays: The most promising compounds are advanced to cell-based assays to determine their ability to inhibit the target kinase in a cellular context and to measure their anti-proliferative effects on cancer cell lines.[21]
Data Presentation: Example Screening Data
The data below is a representative example of how screening results for a series of hypothetical 4-substituted furo[2,3-d]pyrimidine derivatives might be presented.
| Compound ID | C4-Substituent (R) | Primary Target IC₅₀ (nM) [Kinase A] | Selectivity Target IC₅₀ (nM) [Kinase B] | Cell Proliferation GI₅₀ (µM) [Cancer Cell Line] |
| FP-01 | 4-Methoxyaniline | 25 | 850 | 0.52 |
| FP-02 | 3-Chloroaniline | 15 | 320 | 0.21 |
| FP-03 | Cyclopropylamine | 350 | >10,000 | 8.5 |
| FP-04 | Phenylboronic acid | 88 | 1,500 | 1.2 |
| FP-05 | 3-Pyridylboronic acid | 45 | 600 | 0.88 |
| FP-06 | Phenylethyne | 120 | 2,200 | 3.4 |
Data is hypothetical and for illustrative purposes only.
Analysis of such a table allows researchers to establish a Structure-Activity Relationship (SAR). For example, the data above suggests that anilines at the C4 position (FP-01, FP-02) are more potent than aliphatic amines (FP-03) and that electron-withdrawing groups on the aniline ring (FP-02) may enhance activity. This information is crucial for guiding the design of the next generation of compounds for lead optimization.
Conclusion
The this compound scaffold is a powerful and versatile starting point for the development of potent and selective kinase inhibitors. Its predictable reactivity at the C4 position allows for the efficient generation of diverse chemical libraries through well-established synthetic methodologies, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. A systematic approach, combining parallel synthesis with a tiered biological screening cascade, enables the rapid identification of lead compounds and the development of robust structure-activity relationships, ultimately accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. scilit.com [scilit.com]
- 21. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 4-Aminofuro[2,3-d]pyrimidine via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of 4-aminofuro[2,3-d]pyrimidine from its 4-chloro precursor. Furo[2,3-d]pyrimidines are a critical class of heterocyclic compounds, recognized for their structural resemblance to purines, which allows them to function as potent inhibitors of various protein kinases.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth explanation of the experimental choices, a step-by-step methodology, and a framework for troubleshooting and optimization. The core of this synthesis relies on a well-established Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone transformation in heterocyclic chemistry.
Introduction and Scientific Rationale
The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, particularly in oncology.[2][3] Its bioisosteric relationship with purine enables it to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of critical cell signaling pathways.[1] The conversion of 4-chlorofuro[2,3-d]pyrimidine to its 4-amino analogue is a pivotal step in the synthesis of a vast library of derivatives, as the amino group serves as a versatile handle for further functionalization.
The chemical foundation of this protocol is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The C4 position, being para to one ring nitrogen and ortho to the other, is highly activated towards substitution, facilitating the displacement of a good leaving group like chloride by a nucleophile such as ammonia.[4][5]
Reaction Mechanism: The SNAr Pathway
The amination of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The ammonia molecule attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination & Aromaticity Restoration: The aromatic system is restored through the expulsion of the chloride leaving group, yielding the final 4-aminofuro[2,3-d]pyrimidine product and releasing a chloride ion.
This process is generally favorable but often requires thermal energy to overcome the initial activation barrier associated with disrupting the aromatic ring.
Detailed Synthesis Protocol
This protocol outlines a reliable method for the amination of a generic this compound. It is crucial to perform this reaction in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Equipment
-
Reagents:
-
This compound (starting material)
-
Ammonia solution (7N in Methanol is recommended for consistency)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Heavy-walled pressure vessel (sealed tube) with a stir bar
-
Heating mantle or oil bath with temperature control and thermocouple
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Step-by-Step Experimental Procedure
Step 1: Reaction Setup
-
To a clean, dry, heavy-walled pressure vessel equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq). The use of a significant excess of ammonia is critical to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.
-
Seal the pressure vessel securely according to the manufacturer's instructions.
-
Causality Note: A sealed pressure vessel is mandatory. Ammonia is a gas at room temperature, and heating an open or improperly sealed system will lead to the loss of the reagent, resulting in an incomplete reaction. The sealed environment maintains the high concentration and pressure necessary for the reaction to proceed efficiently.[6]
-
Step 2: Amination Reaction
-
Place the sealed vessel in an oil bath or heating mantle and heat the mixture to 100-120 °C with vigorous stirring.
-
Maintain this temperature for 12-24 hours.
-
Reaction Monitoring: The reaction's progress can be monitored by TLC or LC-MS. To take a sample, cool the vessel to room temperature completely before carefully opening it in a fume hood. A typical TLC eluent would be 5-10% Methanol in Dichloromethane. The product should be more polar (lower Rf) than the starting material.
Step 3: Work-up and Isolation
-
After the reaction is complete (as determined by monitoring), cool the vessel to ambient temperature. Caution: Do not open the vessel while it is still hot or under pressure.
-
Carefully open the vessel in a fume hood to vent any residual pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.
-
To the resulting residue, add deionized water and extract the product with an organic solvent such as Dichloromethane or Ethyl Acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Causality Note: The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical elution gradient is 0% to 10% Methanol in Dichloromethane. The exact gradient should be optimized based on TLC analysis.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield 4-aminofuro[2,3-d]pyrimidine as a solid.
Step 5: Characterization
-
Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow diagram for the synthesis of 4-aminofuro[2,3-d]pyrimidine.
Expected Results and Data
The described protocol typically affords the desired 4-aminofuro[2,3-d]pyrimidine in good to excellent yields, depending on the specific substitution pattern of the furo[2,3-d]pyrimidine core.
| Parameter | Value / Condition | Rationale |
| Starting Material | This compound | Activated substrate for SNAr. |
| Nucleophile | Ammonia (7N in Methanol) | Readily available, effective nucleophile.[7] |
| Solvent | Methanol | Good solvent for reagents, suitable for high temperatures. |
| Temperature | 100 - 120 °C | Provides sufficient thermal energy to overcome the reaction barrier. |
| Reaction Time | 12 - 24 hours | Ensures the reaction proceeds to completion. |
| Typical Yield | 75 - 95% | Represents a highly efficient transformation. |
Troubleshooting and Optimization
-
Low Conversion/Incomplete Reaction: If monitoring shows significant starting material remaining, consider increasing the reaction temperature (in increments of 10 °C, not exceeding the pressure vessel's rating) or extending the reaction time. Ensure the ammonia solution has not degraded and is of the correct concentration.
-
Formation of 4-hydroxy Side Product: This indicates the presence of water in the reaction. Ensure all glassware is dry and use an anhydrous grade ammonia solution if possible. The presence of water can lead to a competing hydrolysis reaction, especially at high temperatures.[8][9]
-
Purification Difficulties: If the product and starting material are difficult to separate via chromatography, consider alternative solvent systems. Sometimes, a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can improve peak shape and separation for amine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Application of 4-Chlorofuro[2,3-d]pyrimidine in Anti-Cancer Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Furo[2,3-d]pyrimidine in Oncology
The furo[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, largely due to its structural resemblance to purines. This bioisosteric relationship allows it to effectively mimic adenine, the nitrogenous base of ATP, and function as a competitive inhibitor for a multitude of protein kinases.[1] Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, furo[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds for the development of novel anti-cancer agents.[2][3]
The 4-chloro derivative of this scaffold, 4-Chlorofuro[2,3-d]pyrimidine, serves as a crucial and versatile intermediate in the synthesis of a diverse library of these kinase inhibitors. The chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions with various amines and other nucleophiles. This allows for the strategic introduction of different functional groups to modulate the compound's potency, selectivity, and pharmacokinetic properties.[4]
This technical guide provides an in-depth overview of the application of this compound in the discovery of anti-cancer drugs, detailing synthetic strategies, key biological targets, and protocols for evaluating the efficacy of its derivatives.
Synthetic Strategies: From a Versatile Intermediate to Potent Inhibitors
The synthesis of biologically active furo[2,3-d]pyrimidine derivatives from this compound is a cornerstone of their development. The reactivity of the 4-chloro position allows for the facile introduction of various substituents, which is critical for optimizing the structure-activity relationship (SAR).
A common synthetic route involves the nucleophilic aromatic substitution of the chlorine atom with a substituted aniline. This reaction is often catalyzed by an acid and can be carried out in a suitable solvent like isopropanol.[5] The choice of the substituted aniline is critical, as this moiety often interacts with the hinge region of the kinase's ATP-binding pocket, a key determinant of inhibitory activity.
General Synthetic Scheme:
A foundational method for creating the core furo[2,3-d]pyrimidine structure often begins with readily available starting materials like acetylacetone.[2] The synthesis of a key intermediate, 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one, can be achieved through a multi-step process.[2] This intermediate can then be chlorinated to yield the versatile this compound. Subsequently, this chlorinated compound is reacted with a chosen substituted aniline to produce the final, biologically active derivative.[5]
Key Oncogenic Targets and Mechanisms of Action
Furo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against a range of kinases implicated in cancer progression. The specific kinase targeted is largely determined by the substitution pattern on the furo[2,3-d]pyrimidine scaffold.[2]
1. EGFR/HER2 Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, when overexpressed or mutated, can drive tumor growth and proliferation.[5] Certain 4-anilino-furo[2,3-d]pyrimidine derivatives have been shown to be potent dual inhibitors of EGFR and HER2.[5] The anilino group at the 4-position is crucial for this activity.[2]
Caption: Dual inhibition of the EGFR/HER2 signaling pathway.
2. PI3K/AKT/mTOR Signaling Pathway:
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Furo[2,3-d]pyrimidine derivatives have been developed as inhibitors of PI3K and AKT.[6]
Caption: Inhibition of the PI3K/AKT signaling pathway.
3. VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[2]
4. Dihydrofolate Reductase (DHFR):
Some furo[2,3-d]pyrimidine derivatives have been synthesized as antifolates, targeting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[7] These compounds can act as dual inhibitors of DHFR and thymidylate synthase (TS).[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of furo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:
-
Position 4: Substitution with an anilino group is often critical for potent EGFR/HER2 inhibitory activity.[2]
-
Position 5: Modifications at this position can significantly impact the inhibitory profile. For instance, carboxylic acid derivatives at this position have shown strong activity against EGFR/HER2.[2]
-
Chalcone Derivatives: The introduction of a chalcone moiety and the presence of halogen substituents on the B-ring of these chalcones can enhance cytotoxic activity.[8]
Experimental Protocols
The evaluation of novel furo[2,3-d]pyrimidine derivatives involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method for determining the in vitro inhibitory activity of synthesized compounds against a specific kinase, such as EGFR or HER2.[5]
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2)
-
Substrate peptide for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized furo[2,3-d]pyrimidine compounds
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. A common starting concentration is 10 µM.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or vehicle (DMSO control).
-
Enzyme Addition: Add 2 µl of the appropriate concentration of the kinase enzyme to each well.
-
Initiate Reaction: Add 2 µl of a mixture of the substrate peptide and ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Synthesized furo[2,3-d]pyrimidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 value (the concentration that causes 50% growth inhibition).[8]
Data Presentation: A Comparative Look at Inhibitory Activities
The following table summarizes hypothetical in vitro biological activities of a series of 4-anilino-furo[2,3-d]pyrimidine derivatives, showcasing their inhibitory concentrations (IC50) against EGFR and HER2 kinases, as well as their anti-proliferative activity against the A549 non-small cell lung cancer cell line.[5]
| Compound ID | 5-Position Side Chain | Anilino Moiety | EGFR IC50 (µM)[5] | HER2 Inhibition % at 10 µM[5] | A549 IC50 (µM)[5] |
| 8c | Carboxylic acid | 3-chloroanilino | 0.901 | 89% | >50 |
| 8d | Carboxylic acid | 3-bromoanilino | 0.752 | 98% | >50 |
| 10 | Carboxylic acid | 3-ethynyl-4-(3-fluorobenzyloxy)anilino | 0.951 | 100% | 21.4 |
| 7h | Ester | 3-ethynyl-4-(3-fluorobenzyloxy)anilino | 18% inhibition at 10 µM | 6% | 0.5 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel furo[2,3-d]pyrimidine derivatives.
Caption: General experimental workflow for synthesis and biological evaluation.
Conclusion and Future Directions
This compound is a highly valuable building block in the design and synthesis of novel anti-cancer agents. Its versatility allows for the creation of a diverse range of derivatives with potent and selective inhibitory activity against key oncogenic kinases. The data and protocols presented in this guide highlight the significant potential of this scaffold in cancer therapy. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance selectivity, and investigating their efficacy in combination with other anti-cancer therapies. The continued exploration of the furo[2,3-d]pyrimidine scaffold holds great promise for the development of the next generation of targeted cancer treatments.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: 4-Chlorofuro[2,3-d]pyrimidine Analogs
Authored by: Senior Application Scientist
Introduction: The Therapeutic Promise of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This mimicry allows compounds derived from this scaffold to interact with a wide array of biological targets, most notably protein kinases. Kinase inhibitors have become a cornerstone of targeted cancer therapy, with dozens of FDA-approved drugs revolutionizing treatment for various malignancies.[1] The furo[2,3-d]pyrimidine core, in particular, has been leveraged to create potent inhibitors of key oncogenic kinases such as PI3K and AKT, which are central to cell proliferation and survival pathways.[2][3]
The introduction of a chlorine atom at the 4-position of the furo[2,3-d]pyrimidine ring system creates a versatile chemical handle for further synthetic modification while also potentially enhancing biological activity. 4-Chlorofuro[2,3-d]pyrimidine analogs are therefore a promising class of compounds for the development of novel targeted therapies. The successful translation of a promising analog from the bench to the clinic, however, is contingent upon a meticulously designed and rigorously executed preclinical in vivo evaluation.[4]
This guide provides a comprehensive framework for the in vivo experimental design for novel this compound analogs, with a primary focus on oncology applications. It offers field-proven insights and detailed protocols to assess anti-tumor efficacy, pharmacokinetic profiles, and safety, ensuring a robust and self-validating preclinical data package.
Part 1: Foundational In Vivo Assessment - The Logic of the Approach
The preclinical journey for a novel compound follows a logical, stepwise progression designed to maximize data acquisition while minimizing the use of resources and animals.[4][5] The initial phase aims to answer three fundamental questions: Is the compound tolerated by the animal? Does the compound reach its intended target in sufficient concentrations? Does the compound exhibit the desired biological effect against the tumor?
This initial phase is broken down into three core studies:
-
Maximum Tolerated Dose (MTD) Study: Determines the highest dose that can be administered without causing unacceptable toxicity. This is a critical first step for safety assessment and for selecting dose levels for subsequent efficacy studies.[6][7]
-
Pharmacokinetic (PK) Study: Characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[6] Understanding the PK profile is essential for designing a dosing regimen that maintains therapeutic concentrations of the drug at the tumor site.[8]
-
Xenograft Efficacy Study: Evaluates the direct anti-tumor activity of the compound on human cancers grown in immunodeficient mice.[9] This is the primary proof-of-concept study to demonstrate anti-cancer effects.
The relationship and logical flow of these initial studies are paramount for a successful preclinical program.
Caption: Foundational In Vivo Experimental Workflow.
Part 2: Detailed Protocols and Methodologies
Protocol 2.1: Maximum Tolerated Dose (MTD) Study
Causality and Rationale: The MTD study is a cornerstone of preclinical toxicology.[7] Its purpose is to identify dose-limiting toxicities and establish a safe dose range for the test compound.[6] By escalating doses in small cohorts of animals, we can observe signs of toxicity and determine the dose at which unacceptable adverse effects occur, typically defined as a body weight loss exceeding 20% or significant clinical signs of distress.[10] This information is indispensable for designing subsequent PK and efficacy studies with doses that are both biologically active and well-tolerated.[11]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., BALB/c nude or NOD/SCID). Use 3-5 animals per dose group.
-
Compound Formulation: Prepare the this compound analog in a sterile, biocompatible vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline). The choice of vehicle is critical and should be tested alone as a control group.[8]
-
Dose Escalation: Begin with a low dose, informed by any available in vitro cytotoxicity data. A common starting point might be 5-10 mg/kg.[8] Subsequent dose cohorts can follow a modified Fibonacci sequence or fixed increments (e.g., 10, 20, 40, 80 mg/kg).[12]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[13] The dosing schedule should mimic the intended therapeutic regimen (e.g., once daily (QD) for 5-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs) for histopathological analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss in 10% of the animals or other signs of dose-limiting toxicity.[10]
Protocol 2.2: Pharmacokinetic (PK) Study
Causality and Rationale: A compound's efficacy is inextricably linked to its ability to reach and remain at its target site at a sufficient concentration. The PK study dissects the ADME properties of the analog.[8] Key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) are determined. This data allows for the rational design of a dosing schedule for efficacy studies to ensure that the tumor is continuously exposed to a therapeutic level of the drug.[6]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), typically cannulated (jugular vein) for serial blood sampling.
-
Dosing: Administer a single dose of the compound at one or two well-tolerated dose levels determined from the MTD study. Include both IV and PO administration routes to determine oral bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Process blood to plasma and analyze the concentration of the parent compound (and any major metabolites, if applicable) using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| t½ | Half-life | Time for plasma concentration to decrease by half; dictates dosing frequency. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| F (%) | Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. |
Table 1: Key Pharmacokinetic Parameters.
Protocol 2.3: Tumor Xenograft Efficacy Study
Causality and Rationale: This is the pivotal study to demonstrate the anti-cancer activity of the this compound analog.[9] By implanting human cancer cells into immunodeficient mice, a human-like tumor can be grown and treated.[14] The choice of the cell line is critical; ideally, it should have a known genetic profile that aligns with the presumed target of the analog (e.g., a cell line with a specific kinase mutation).[15] Measuring tumor growth inhibition over time provides direct evidence of the compound's therapeutic potential.[16]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[14]
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[9][17] Ensure cells are tested for pathogens before use.[18]
-
Tumor Implantation: Subcutaneously inject 1-10 million cells (resuspended in a medium like Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of initial tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Low Dose, e.g., ½ MTD)
-
Group 3: Test Compound (High Dose, e.g., MTD)
-
Group 4: Positive Control (Standard-of-care drug for that cancer type)
-
-
Dosing and Monitoring:
-
Administer treatment as determined by the MTD and PK studies (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record body weights 2-3 times per week as a measure of toxicity.
-
-
Endpoints: The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[14] Overall survival can be a secondary endpoint.[9]
Part 3: Mechanism of Action and Pathway Analysis
Since furo[2,3-d]pyrimidine derivatives are known kinase inhibitors, a key objective is to confirm that the in vivo anti-tumor effect is due to the inhibition of the intended signaling pathway.[19]
Pharmacodynamic (PD) Assessment:
At the end of the efficacy study, tumors can be harvested at specific time points after the final dose. Western blot or immunohistochemistry analysis can then be performed on tumor lysates to measure the phosphorylation status of the target kinase and downstream substrates. For example, if the analog targets the PI3K/AKT pathway, a reduction in phosphorylated AKT (p-AKT) would provide strong evidence of on-target activity in vivo.[2]
Caption: Potential Target Pathway for Furo[2,3-d]pyrimidine Analogs.
Conclusion
The in vivo evaluation of novel this compound analogs requires a systematic, multi-faceted approach. By logically progressing from tolerability and pharmacokinetic studies to robust efficacy models, researchers can build a comprehensive data package that validates the therapeutic potential of their compound. Each step is designed to inform the next, creating a self-validating system that ensures the scientific integrity of the preclinical program. Adherence to these principles and protocols will provide the critical evidence needed to justify the advancement of promising new drug candidates toward clinical trials.[4][20]
References
- 1. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. ijpbs.com [ijpbs.com]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategic Preclinical Toxicology for Faster IND Approval | Syngene International [syngeneintl.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Semantic Scholar [semanticscholar.org]
- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. hoeford.com [hoeford.com]
Scale-up Synthesis of 4-Chlorofuro[2,3-d]pyrimidine for Preclinical Studies: An Application Note and Protocol
Abstract
The furo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic candidates, including potent kinase inhibitors. 4-Chlorofuro[2,3-d]pyrimidine is a critical, high-value intermediate that enables the synthesis of diverse compound libraries through nucleophilic substitution at the C4 position. The demand for multi-gram quantities of this intermediate with high purity is essential for advancing drug candidates through preclinical development. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound. The process involves the synthesis of the precursor, furo[2,3-d]pyrimidin-4-ol, followed by a highly efficient chlorination using phosphorus oxychloride (POCl₃). Emphasis is placed on process safety, scalability, and rigorous analytical characterization to ensure the final compound meets the stringent quality requirements for preclinical studies.
Introduction
The furo[2,3-d]pyrimidine heterocycle is a bioisostere of purine and is a key structural motif in a wide array of biologically active molecules.[1] Its derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Many of these activities stem from the ability of the furo[2,3-d]pyrimidine scaffold to act as a "hinge-binding" motif in various protein kinases, making it a cornerstone for the development of targeted therapies.[5]
This compound serves as a pivotal building block in the synthesis of these complex molecules.[6] The chlorine atom at the 4-position acts as an excellent leaving group, facilitating the introduction of various nucleophiles (e.g., amines, thiols, alcohols) to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
As drug discovery programs advance, the need for a reliable and scalable synthesis of this intermediate becomes paramount. Early-stage lab-scale syntheses often prioritize novelty over practicality, using excess reagents or complex purification methods unsuitable for producing the hundreds of grams to kilograms required for preclinical toxicology and efficacy studies. This guide addresses this gap by presenting a protocol optimized for scale, safety, and purity.
Synthetic Strategy Overview
The synthesis is approached in two main stages, starting from the construction of the heterocyclic core followed by the critical chlorination step.
-
Stage 1: Synthesis of Furo[2,3-d]pyrimidin-4-ol. The precursor is synthesized via the condensation of 2,4-diamino-6-hydroxyprimidine with an appropriate C3 synthon, such as 1,3-dichloroacetone.[4] This establishes the fused furo[2,3-d]pyrimidine ring system.
-
Stage 2: Chlorination. The hydroxyl group of furo[2,3-d]pyrimidin-4-ol (which exists predominantly in its keto tautomeric form, furo[2,3-d]pyrimidin-4(3H)-one) is converted to the chloro derivative using a well-established chlorinating agent, phosphorus oxychloride (POCl₃).[7][8] This reaction is the key focus of the scale-up protocol.
Caption: Overall two-stage synthetic strategy.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| Furo[2,3-d]pyrimidin-4-ol | >98% | Commercial or synthesized | Must be thoroughly dried before use. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Major chemical supplier | Highly corrosive and water-reactive. |
| Pyridine | Anhydrous | Major chemical supplier | Acts as a base/catalyst. |
| Dichloromethane (DCM) | Anhydrous | Major chemical supplier | Reaction solvent. |
| Toluene | ACS Grade | Major chemical supplier | Used for azeotropic removal of POCl₃. |
| Isopropanol (IPA) | ACS Grade | Major chemical supplier | Recrystallization solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab-prepared | For drying organic layers. |
Equipment:
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical overhead stirrer
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Temperature probe and heating mantle
-
Pressure-equalizing dropping funnel
-
Large jacketed reactor (for pilot scale)
-
Buchner funnel and vacuum flask
-
Rotary evaporator
Experimental Protocol: Scale-up Synthesis of this compound
This protocol details the critical chlorination step for a representative 50-gram scale synthesis.
Step-by-Step Methodology
1. Reaction Setup:
-
Assemble a 1 L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a caustic scrubber), and a temperature probe. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Charge the flask with furo[2,3-d]pyrimidin-4-ol (50.0 g, 0.33 mol).
-
Add anhydrous pyridine (26.4 g, 27.0 mL, 0.33 mol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 250 mL).
2. Addition of Phosphorus Oxychloride:
-
Begin stirring the suspension. In a separate, dry graduated cylinder, measure phosphorus oxychloride (76.0 g, 46.0 mL, 0.50 mol, 1.5 eq).
-
Transfer the POCl₃ to a pressure-equalizing dropping funnel and add it dropwise to the stirred suspension over 30-45 minutes.
-
Causality Note: Dropwise addition is crucial to control the initial exotherm of the reaction between POCl₃ and the substrate/pyridine.
-
3. Reaction Execution:
-
After the addition is complete, slowly heat the reaction mixture to reflux (~40°C for DCM) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or HPLC until the starting material is consumed.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the DCM. Add toluene (100 mL) and co-evaporate to remove residual POCl₃ azeotropically.
-
[CRITICAL SAFETY STEP] Prepare a separate large beaker (or reactor) containing crushed ice (approx. 500 g). While stirring the ice vigorously, slowly and carefully pour the reaction residue onto the ice. This quench is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Once the quench is complete, the product will often precipitate as a solid. Continue stirring for 30 minutes.
-
Carefully neutralize the acidic slurry to a pH of 7-8 by the slow addition of solid or saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous slurry with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
Transfer the crude solid to a beaker and add a minimal amount of hot isopropanol (IPA) to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the purified solid by vacuum filtration, wash with a small amount of cold IPA, and dry under vacuum at 40-50°C to a constant weight.
Caption: Step-by-step workflow for the chlorination protocol.
Characterization and Quality Control
To be suitable for preclinical studies, the final compound must be rigorously characterized for identity, strength, and purity.
| Test | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Identity by ¹H NMR | Conforms to structure | δ (DMSO-d₆): 8.85 (s, 1H), 8.60 (s, 1H), 7.10 (s, 1H). |
| Purity by HPLC | ≥ 98.0% (AUC) | 99.2% |
| Mass Spectrometry | Conforms to M+H⁺ | m/z = 155.0 (M+H)⁺ for C₆H₃ClN₂O |
| Melting Point | Report value | ~145-148 °C |
| Residual Solvents | Per ICH guidelines | <5000 ppm IPA, <600 ppm DCM |
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
Scale-up Considerations and Safety
Process Safety is paramount when handling phosphorus oxychloride.
-
Reactivity: POCl₃ reacts violently and exothermically with water and other protic solvents.[12][13] All operations must be conducted under strictly anhydrous conditions until the deliberate quench step.
-
Toxicity & Corrosivity: POCl₃ is highly corrosive to the skin, eyes, and respiratory tract.[11] Inhalation can cause severe lung damage, including pulmonary edema. All handling must occur in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Neoprene or Teflon are recommended; PVC is not suitable), a flame-retardant lab coat, and full-face protection (safety goggles and face shield).[12]
-
Quenching: The quench is the most hazardous step on a large scale. For scales >100g, a jacketed reactor with good cooling capacity and a robust stirring mechanism is essential to manage the exotherm. The addition rate of the reaction mixture to the ice must be carefully controlled.
-
Waste Disposal: The aqueous waste from the work-up will be acidic and contain phosphates. It must be neutralized and disposed of in accordance with local environmental regulations.
Scalability Challenges:
-
Heat Transfer: Managing the exotherm during POCl₃ addition and the quench becomes more challenging as the surface-area-to-volume ratio decreases on scale.
-
Material Handling: Transferring large volumes of corrosive POCl₃ requires specialized pumps and handling procedures.
-
Solid Isolation: Filtering and drying kilogram quantities of product requires larger equipment such as a filter press or a filter-dryer (Nutsche filter).
Discussion
The described protocol provides a reliable method for producing this compound in high yield and purity. A key advantage of this procedure is the use of a solvent (DCM), which helps moderate the reaction temperature compared to solvent-free methods that require heating in a sealed reactor at very high temperatures.[9] The purification by recrystallization is highly effective for removing inorganic byproducts and is a more scalable and economical technique than column chromatography for multi-gram quantities.
Troubleshooting:
-
Incomplete Reaction: If the starting material persists, ensure it was completely dry. Moisture will consume the POCl₃. Reaction time can be extended, or a slight excess of POCl₃ (up to 2.0 eq) can be used.
-
Low Yield: Yield loss often occurs during the work-up. Ensure the pH is carefully adjusted to 7-8 before extraction; if the solution is too acidic, the product may remain protonated and have higher aqueous solubility. Ensure thorough extraction with an adequate volume of organic solvent.
-
Product Oiling Out During Recrystallization: If the product does not crystallize cleanly, it may be due to impurities. Try adding the hot solution to a small amount of cold anti-solvent or using a different recrystallization solvent system (e.g., Ethyl Acetate/Hexanes).
Conclusion
This application note details a comprehensive and scalable synthesis of this compound, a key intermediate for preclinical drug development. By providing a step-by-step protocol that emphasizes the causality behind procedural choices, safety, and rigorous analytical controls, this guide serves as a reliable resource for researchers and process chemists. The successful implementation of this protocol will enable the consistent production of high-purity material, thereby accelerating the progression of novel furo[2,3-d]pyrimidine-based therapeutics from the bench to preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. nj.gov [nj.gov]
- 12. my.airliquide.com [my.airliquide.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Chlorofuro[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 4-Chlorofuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in their synthetic protocols. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
General Troubleshooting & Strategy
Q1: My overall yield for the this compound synthesis is significantly lower than expected. Where should I begin my investigation?
A1: A low overall yield is a multi-factorial problem that requires a systematic, step-wise investigation. The synthesis of this compound can be logically divided into two primary stages:
-
Formation of the Furo[2,3-d]pyrimidin-4-one Intermediate: This involves constructing the fused heterocyclic core.
-
Chlorination: The conversion of the 4-hydroxy (or 4-oxo tautomer) group to the 4-chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Your first step is to isolate which stage is causing the primary yield loss. Analyze the purity and yield of your furo[2,3-d]pyrimidin-4-one intermediate before proceeding to the chlorination step. If the yield of the intermediate is low, focus your optimization efforts there. If the intermediate is produced in good yield but the final product is not, the chlorination and subsequent workup are the likely culprits.
Below is a general workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low yield synthesis.
Part 1: Troubleshooting the Furo[2,3-d]pyrimidin-4-one Intermediate Synthesis
The synthesis of the furo[2,3-d]pyrimidine core can be achieved through several routes, often by building the furan ring onto a pyrimidine precursor or vice-versa.[1][2] Issues at this stage will invariably lead to poor overall yield.
Q2: I am seeing multiple spots on my TLC during the formation of the furo[2,3-d]pyrimidin-4-one core, and the yield after purification is poor. What's happening?
A2: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. The cause often lies in the reaction conditions or the purity of your starting materials.
Causality & Explanation:
-
Incomplete Cyclization: The construction of the furan ring onto the pyrimidine is a critical step. If the reaction temperature is too low or the reaction time is insufficient, you will isolate unreacted starting materials.
-
Side Reactions: Many strategies for forming fused pyrimidines involve reactions with 1,3-dicarbonyl compounds or their equivalents.[3] These reactions can be sensitive to pH and temperature, and incorrect conditions can lead to self-condensation of starting materials or alternative cyclization pathways.
-
Starting Material Degradation: The pyrimidine and furan precursors can be complex molecules. If conditions are too harsh (e.g., excessively high temperatures or strongly acidic/basic conditions), you risk degrading your materials.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Confirm the identity and purity of your pyrimidine and furan precursors using NMR or Mass Spectrometry before starting the reaction. Impurities can inhibit the reaction or lead to side products.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction at regular intervals (e.g., every 30-60 minutes). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[4]
-
Optimize Temperature: Run the reaction at a slightly lower temperature for a longer period to minimize side product formation. Conversely, if the reaction is stalling, a modest increase in temperature may be required. Perform a temperature screen in small-scale parallel reactions to find the optimal balance.
-
Solvent Choice: The polarity of the solvent can dramatically affect cyclization reactions. If you are using a non-polar solvent, consider switching to a more polar aprotic solvent like DMF or DMSO, which can aid in dissolving intermediates and facilitating the reaction.[4]
Part 2: Troubleshooting the Chlorination Step
The conversion of the furo[2,3-d]pyrimidin-4-one to this compound is a critical, and often challenging, step. The most common method is chlorination with phosphorus oxychloride (POCl₃), sometimes with an added base or catalyst.[5][6]
Q3: My chlorination reaction with POCl₃ is incomplete. My crude NMR shows a significant amount of starting material remaining.
A3: Incomplete conversion is a frequent issue in the chlorination of heterocyclic systems. This typically points to problems with reagent stoichiometry, reaction conditions, or the presence of moisture.
Causality & Explanation: The reaction of a hydroxyl-containing substrate with POCl₃ is a well-established procedure for preparing chlorinated pyrimidines.[6] The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.
-
Insufficient Reagent: While traditionally performed in a large excess of POCl₃, modern procedures often use a more stoichiometric amount to simplify workup and reduce waste.[5][7] However, using too little POCl₃, especially if some is consumed by trace moisture, will result in incomplete conversion.
-
Low Temperature: These chlorination reactions often require high temperatures (reflux) to proceed efficiently.[8] If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.
-
Moisture: POCl₃ reacts violently with water. Any moisture in your starting material, solvent, or glassware will quench the reagent, rendering it ineffective for the desired chlorination.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or anhydrous grade POCl₃ and solvents.
-
Dry your furo[2,3-d]pyrimidin-4-one starting material under high vacuum for several hours before use.
-
-
Optimize Reagent Stoichiometry and Temperature:
-
Begin by using a moderate excess of POCl₃ (e.g., 3-5 equivalents). While solvent-free methods with equimolar POCl₃ exist, they often require sealed reactors and very high temperatures (140-160°C).[5][9] For standard laboratory glassware, using POCl₃ as both reagent and solvent (a larger excess) and heating to reflux is a reliable starting point.
-
Ensure the reaction is heated to a steady reflux. Monitor the internal temperature to confirm it has reached the boiling point of POCl₃ (~105°C).
-
The following table outlines starting conditions for optimizing the chlorination step.
| Parameter | Condition A (Excess POCl₃) | Condition B (Solvent-Free) | Rationale |
| POCl₃ (equiv.) | 5 - 10 (acts as solvent) | 1.0 - 1.2 | A is a classic approach ensuring complete reaction; B is greener but requires more stringent conditions.[5] |
| Solvent | None (or high-boiling inert like toluene) | None | Simplifies reaction setup. |
| Base (optional) | 1 equiv. Pyridine or DIEA | 1 equiv. Pyridine | Can accelerate the reaction, particularly for less reactive substrates.[7] |
| Temperature | 105-110 °C (Reflux) | 140-160 °C (Sealed Vessel) | Higher temperatures are needed to drive the reaction to completion, especially with less reagent.[5] |
| Time | 2 - 6 hours | 2 - 4 hours | Monitor by TLC/LC-MS until starting material is consumed. |
Q4: The chlorination reaction worked, but my yield is very low after workup and purification. I suspect product decomposition.
A4: This is a very common problem. Both the intermediate phosphoryl chloride species and the final this compound product can be unstable, particularly during the workup phase.
Causality & Explanation:
-
Hydrolysis during Quenching: The most critical step in the workup is quenching the excess POCl₃. This is a highly exothermic reaction. If the reaction mixture is added to water or ice too quickly, the localized temperature increase can degrade your product. Furthermore, the chlorinated product is susceptible to hydrolysis back to the starting material under aqueous acidic conditions generated during the quench.
-
Instability during Purification: this compound, like many chloro-heterocycles, can be sensitive. Prolonged exposure to silica gel (which is acidic) during column chromatography can lead to decomposition or hydrolysis.[10] The product may also be unstable if left in certain solvents for extended periods.
Optimized Workup and Purification Protocol:
-
Controlled Quenching:
-
After the reaction is complete, cool the mixture to room temperature.
-
Crucially , slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This ensures the temperature remains low (~0°C) during the exothermic quench of POCl₃. An alternative is to add the mixture dropwise to a cold, saturated sodium bicarbonate solution to neutralize the acid as it forms.
-
-
Rapid Extraction:
-
Once quenched, do not let the aqueous mixture sit for an extended period. Immediately extract your product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with cold brine, dry thoroughly with anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo at a low temperature (< 40°C).
-
-
Purification Strategy:
-
Avoid Over-purification: If the crude product is sufficiently pure by NMR (>90%), consider if further purification is necessary for your next step.
-
Column Chromatography: If chromatography is required, "flush" chromatography is preferred over long, slow runs. Use a less acidic stationary phase like neutral alumina if your compound shows significant degradation on silica. Alternatively, you can neutralize your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).
-
Recrystallization: This is often the best method for obtaining high-purity, stable product.[11] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation.
-
Below is a diagram illustrating the key chemical transformations and potential pitfalls.
Caption: Key reaction step with associated potential failure points.
By systematically evaluating the formation of your intermediate and then focusing on the critical chlorination and workup steps, you can effectively diagnose and resolve the sources of low yield in your this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 8. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chlorination of Furo[2,3-d]pyrimidin-4-one
This technical support center is designed for researchers, medicinal chemists, and drug development professionals who are working with the furo[2,3-d]pyrimidine scaffold. The chlorination of the 4-position is a critical step in the synthesis of many biologically active molecules, including kinase inhibitors and antiviral agents.[1][2][3] However, this reaction, typically employing phosphorus oxychloride (POCl₃), is fraught with potential side reactions and workup challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these issues, optimize your reaction conditions, and improve both yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the chlorination of furo[2,3-d]pyrimidin-4-one and its derivatives.
Issue 1: Low or No Yield of 4-Chloro Product with Starting Material Recovered After Workup
Question: My TLC or LCMS analysis of the crude reaction mixture shows full consumption of the starting material, but after the aqueous workup, I primarily isolate the initial furo[2,3-d]pyrimidin-4-one. What's going wrong?
Answer: This is the most common failure mode in this reaction. The issue is not the reaction itself, but the workup. The desired product, 4-chloro-furo[2,3-d]pyrimidine, is highly susceptible to hydrolysis and will rapidly revert to the starting material in the presence of water, especially under the acidic conditions generated when quenching excess POCl₃.[4]
Causality: The C4 position of the pyrimidine ring is electron-deficient, making the chloro-substituent an excellent leaving group. During the quench, excess POCl₃ reacts violently with water to produce phosphoric acid and HCl, creating a highly acidic aqueous environment that catalyzes the hydrolysis of the product back to the more stable pyrimidinone.
Recommended Solutions:
-
Minimize Acid Generation (Preferred Method): Before quenching, remove the bulk of the excess POCl₃ via distillation under reduced pressure (e.g., using a rotary evaporator).[4] This dramatically reduces the exothermicity and the amount of acid produced during the quench, protecting the product.
-
Controlled Quenching: Employ a "reverse quench." Cool the reaction mixture to room temperature and add it slowly and portion-wise to a vigorously stirred beaker of crushed ice or an ice/water slurry. This helps to dissipate the heat and keep the temperature low, slowing the rate of hydrolysis.
-
Buffered Neutralization: After the quench, immediately neutralize the acidic mixture to a pH of 7-8 using a saturated aqueous solution of a mild base like sodium bicarbonate or potassium carbonate.[5][6] Avoid strong bases like NaOH initially, as they can also promote hydrolysis or other side reactions.
Issue 2: Significant Formation of Dark, Tarry, or Insoluble Byproducts
Question: My reaction has turned black, and upon workup, I'm left with a significant amount of intractable tar. How can I prevent this?
Answer: Tar formation is typically a sign of decomposition of either the starting material or the product under the harsh reaction conditions.
Causality: High temperatures (often >120 °C) and prolonged reaction times can lead to the degradation of the sensitive furo[2,3-d]pyrimidine ring system. Neat (solvent-free) reactions with large excesses of POCl₃ are particularly prone to this issue.
Recommended Solutions:
-
Temperature Control: Carefully control the reaction temperature. While heating is necessary to drive the conversion of the phosphorylated intermediate to the chloro product, excessive heat is detrimental.[7] Aim for the lowest temperature that provides a reasonable reaction rate (often in the 70-110 °C range).
-
Use of a Co-Solvent: Performing the reaction in a high-boiling inert solvent such as toluene, acetonitrile, or dichloromethane can help to moderate the reaction temperature and prevent localized overheating.[8]
-
Reaction Time: Monitor the reaction closely by TLC or LCMS and stop heating as soon as the starting material is consumed. Unnecessarily long reaction times increase the likelihood of degradation.
-
Tertiary Amine Additive: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can be beneficial.[5][9] It neutralizes the HCl generated in situ, potentially reducing acid-catalyzed degradation pathways. It also facilitates the initial phosphorylation step.[7]
Issue 3: Formation of an Unknown, High Molecular Weight Byproduct
Question: I'm observing a significant byproduct with a mass that appears to be roughly double that of my starting material. What could this be?
Answer: This is likely a "pseudodimer" byproduct. While not extensively documented for this specific heterocycle, it is a known side reaction in the chlorination of related systems like quinazolones.[7]
Causality: The reaction proceeds through a phosphorylated intermediate. If the temperature is too low or there is insufficient POCl₃, this activated intermediate can be attacked by the nucleophilic oxygen of another molecule of unreacted furo[2,3-d]pyrimidin-4-one, leading to the formation of a pyrophosphate-linked dimer.
Recommended Solutions:
-
Controlled Reagent Addition: Add the POCl₃ to a solution/suspension of the starting material at a lower temperature (e.g., 0-25 °C) in the presence of a base.[7] This allows for the clean formation of the phosphorylated intermediates.
-
Staged Temperature Profile: After the initial phosphorylation at a lower temperature, slowly heat the reaction mixture to 70-90 °C to drive the conversion to the final 4-chloro product.[7] This staged approach prevents the buildup of the intermediate in the presence of unreacted starting material at high temperatures.
-
Stoichiometry: Ensure at least one molar equivalent of POCl₃ is used for each hydroxyl group being chlorinated.[7][9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the chlorination of furo[2,3-d]pyrimidin-4-one with POCl₃?
A1: The reaction is analogous to a Vilsmeier-Haack reaction.[10][11] The furo[2,3-d]pyrimidin-4-one first exists in a tautomeric equilibrium with its aromatic, 4-hydroxy form. The lone pair on the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a key O-phosphorylated intermediate. The chloride ion (Cl⁻), either from POCl₃ itself or from the generated HCl, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloro product and dichlorophosphate byproducts.
Caption: Mechanism of POCl₃ chlorination.
Q2: Are there alternative chlorinating agents I can use besides POCl₃?
A2: Yes, other reagents can be used, though POCl₃ is the most common for this class of heterocyles.
-
Thionyl Chloride (SOCl₂): Can be effective, often used with a catalytic amount of DMF (forming the Vilsmeier reagent in situ). The byproducts are gaseous (SO₂ and HCl), which can simplify workup, but the reaction can be very vigorous.
-
Oxalyl Chloride ((COCl)₂): Also used with catalytic DMF. It is highly reactive and effective at lower temperatures, but is more expensive and toxic. Its byproducts (CO, CO₂, HCl) are also gaseous.
-
Phosphorus Pentachloride (PCl₅): A very powerful chlorinating agent, but can be less selective and produce more chlorinated byproducts. Workup is also challenging due to solid phosphate residues.
The choice of reagent depends on the substrate's reactivity, scale, and available equipment. For most applications involving furo[2,3-d]pyrimidin-4-ones, optimizing the POCl₃ conditions is the most established route.[12]
Q3: What is the best way to purify the final 4-chloro-furo[2,3-d]pyrimidine product?
A3: The crude product is typically a solid. The purification method depends on the level of impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities. Solvents like toluene or an ethanol/water mixture have been reported to be effective.[4][8]
-
Column Chromatography: If recrystallization fails or if byproducts have similar solubility, silica gel column chromatography can be used. A non-polar eluent system, such as ethyl acetate/hexanes or dichloromethane/methanol, is typically employed. Be aware that prolonged contact with silica gel (which is slightly acidic) can sometimes cause product degradation, so the chromatography should be performed relatively quickly.
-
Trituration/Washing: Sometimes, simply washing the crude solid with a solvent in which the product is poorly soluble (like cold water, ether, or hexanes) can remove more soluble impurities.
Crucial Note: The purified 4-chloro product is often sensitive to moisture and should be stored in a desiccator under an inert atmosphere to prevent hydrolysis back to the starting material.[4]
Part 3: Protocols & Data
Table 1: Representative Chlorination Conditions
| Reagent System | Base | Temperature (°C) | Time (h) | Typical Yield | Reference |
| POCl₃ (excess, neat) | N,N-Diisopropylethylamine | 50 | 4-6 | 79-84% | [5][6] |
| POCl₃ (excess) in CH₂Cl₂ | None | Reflux (40) | 6 | Not specified | [8] |
| POCl₃ (1 equiv.) | Pyridine (1 equiv.) | 160 (sealed reactor) | 2 | High | [9] |
Detailed Experimental Protocol: Chlorination using POCl₃ and DIPEA
This protocol is a generalized procedure based on common literature methods and should be adapted for your specific substrate.[5][6]
Materials:
-
Furo[2,3-d]pyrimidin-4-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Toluene (optional, as solvent)
-
Crushed Ice / Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or DCM (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the furo[2,3-d]pyrimidin-4-one (1.0 eq) in POCl₃ (3.0 - 5.0 eq). Alternatively, use an inert solvent like toluene for better temperature control.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (1.5 eq) dropwise via a syringe. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM) until the starting material is no longer visible.
-
Removal of Excess POCl₃ (Critical Step): Cool the reaction mixture to room temperature. Using a rotary evaporator, carefully remove the excess POCl₃ under reduced pressure. Ensure your vacuum pump is protected by a base trap (e.g., containing NaOH pellets).
-
Workup (Quench): Place a large beaker containing vigorously stirred crushed ice on a magnetic stirrer. Slowly and carefully, add the cooled, concentrated reaction residue to the crushed ice in small portions.
-
Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH of the aqueous mixture is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-furo[2,3-d]pyrimidine.
-
Purification: Purify the crude solid by recrystallization or column chromatography as required.
Caption: Troubleshooting flowchart for chlorination issues.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Chlorinated Pyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with chlorinated pyrimidines. Given their prevalence in pharmacologically active molecules, mastering the coupling of these substrates is a critical skill.[1][2]
Chlorinated pyrimidines, while cost-effective and widely available, present unique challenges due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[3][4] This guide moves beyond simple protocols to explain the underlying principles that govern success, enabling you to troubleshoot and optimize your reactions effectively.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is the most powerful troubleshooting tool. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[5][6][7] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with challenging electrophiles like chloropyrimidines.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for aryl chlorides and requires a highly active, electron-rich catalyst system to proceed efficiently.[4][7]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[8][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5][6][9]
Frequently Asked Questions (FAQs)
Q1: Why is my chloropyrimidine reaction failing when the corresponding bromo- or iodopyrimidine works well?
A: The core issue is the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger (approx. 330 kJ/mol) than C-Br and C-I bonds, making the oxidative addition step more difficult and often the rate-determining step of the entire cycle.[4] Standard catalysts like Pd(PPh₃)₄, which may be sufficient for more reactive halides, often fail with chlorides because they are not electron-rich enough to promote the C-Cl bond cleavage efficiently.[11] Success with chlorides requires a more active catalytic system, typically involving bulky, electron-donating phosphine ligands.[4][12]
Q2: How do I select the right catalyst and ligand for my chloropyrimidine?
A: This is the most critical decision for coupling unreactive chlorides. You need a system that accelerates the slow oxidative addition.
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources (or precursors) but are ineffective without a suitable ligand.[13] Pre-formed catalyst complexes, often called precatalysts, can also be highly effective.
-
Ligands: The key is to use bulky and electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition, and their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.[12] Highly successful ligands for this purpose include trialkylphosphines like P(t-Bu)₃ and biarylphosphines such as SPhos, XPhos, and RuPhos (Buchwald ligands).[11][14] N-heterocyclic carbenes (NHCs) are also excellent ligands for activating aryl chlorides.[8][15]
Q3: What is the role of the base, and how does its strength affect the reaction?
A: The base is not merely a spectator; it plays at least two crucial roles in the catalytic cycle.[9] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻), which is necessary for the transmetalation step to occur.[10][16] Weaker bases (e.g., K₂CO₃, KF) are often sufficient and can be advantageous when base-sensitive functional groups are present.[8][16] However, for challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to accelerate transmetalation and drive the reaction to completion. The choice of base can significantly impact yield and reaction rate.[16]
Q4: Which solvent system is best for coupling chlorinated pyrimidines?
A: There is no single "best" solvent, as the optimal choice depends on the catalyst system and substrate solubility.[17] However, some general principles apply:
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, THF, and DMF are widely used.[18] They are effective at solubilizing the palladium catalyst, organic substrates, and the base.[19]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water) is highly beneficial.[20][21] Water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄, accelerating the formation of the active boronate species.
-
Relationship with Catalyst: The choice of solvent and catalyst can be linked. For instance, less polar solvents like toluene or dioxane are often paired with neutral catalysts like Pd(PPh₃)₄, while more polar solvents may be better for ionic precatalysts.[17]
Troubleshooting Guide: From Failed Reactions to High Yields
When a reaction delivers a low yield or fails completely, a systematic approach is essential. Use the following guide to diagnose the issue and find a viable solution.
Problem 1: Low or No Conversion of Starting Chloropyrimidine
-
Diagnosis: This almost always points to a failure in the oxidative addition step. The catalytic system is not active enough to break the C-Cl bond under the chosen conditions.[11][13] Another possibility is catalyst deactivation. The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[11][12][22]
-
Solutions & Protocols:
-
Increase Catalyst Activity: Switch from a general-purpose ligand like PPh₃ to a specialized, electron-rich, and bulky ligand. See the catalyst/ligand screening table below for recommendations.
-
Increase Temperature: Chlorides often require higher temperatures (80-110 °C) than bromides or iodides.[18] Microwave irradiation can be highly effective, often reducing reaction times from hours to minutes and improving yields.[2][20]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[18] Inadequate degassing of solvents and reagents can lead to oxidation and deactivation. Purge the reaction vessel with argon or nitrogen and use properly degassed solvents.
-
Check Reagent Quality: Ensure the palladium catalyst has been stored properly and is not degraded.
-
Problem 2: Significant Side Product Formation
-
Diagnosis: Even if your starting material is consumed, low yields of the desired product indicate that competing side reactions are dominant. The most common culprits are protodeboronation, homocoupling, and dehalogenation.[11][18][23]
-
Solutions & Protocols:
-
Minimizing Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, is often promoted by excess water, high temperatures, or certain bases.[13][22]
-
Action: Use fresh, high-purity boronic acid. Consider using anhydrous conditions with a base like spray-dried KF.[24] Alternatively, using boronate esters (e.g., pinacol esters) can increase stability and suppress this pathway.
-
-
Preventing Homocoupling: The coupling of two boronic acid molecules is typically driven by oxygen.[11][18]
-
Action: Rigorously deoxygenate the reaction mixture. Ensure that any Pd(II) precatalyst is fully reduced to Pd(0) before the productive catalytic cycle begins.
-
-
Avoiding Dehalogenation: The starting chloropyrimidine is reduced to the parent pyrimidine.
-
Action: This can arise from hydride sources in the reaction. Ensure the reaction is under an inert atmosphere and consider screening alternative solvents or bases.[11]
-
-
Problem 3: Poor Regioselectivity with Dichloropyrimidines
-
Diagnosis: With substrates like 2,4-dichloropyrimidine, the reaction typically occurs selectively at the C4 position. This is due to the C4 position being electronically favored for the initial oxidative addition of palladium.[2][25] However, under some conditions, mixtures can be obtained.
-
Solutions & Protocols:
-
Action: To favor C4 substitution, carefully control the stoichiometry (use ~1 equivalent of boronic acid). The choice of catalyst and ligand can also be decisive in dictating site-selectivity.[26][27] Studies have shown that catalysts like Pd(PPh₃)₄ under microwave conditions can give excellent C4 selectivity.[2] For unconventional C2 selectivity, highly specialized ligand and catalyst systems are required.[25]
-
Reference Data & Protocols
Table 1: Recommended Reaction Components for Chloropyrimidine Suzuki Coupling
| Component | Recommended Reagents | Rationale & Comments | Sources |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, PEPPSI-IPr | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective precursors but require a ligand. Pre-formed complexes can offer higher stability and activity. | [8][28] |
| Ligand | Buchwald Biarylphosphines: SPhos, XPhos, RuPhosAlkylphosphines: P(t-Bu)₃Other: PPh₃ (less reactive), dppf | Bulky, electron-rich ligands are essential for activating the C-Cl bond. PPh₃ may work but often requires higher temperatures and gives lower yields. | [8][11][18][24] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | K₃PO₄ is a strong, effective base for challenging couplings. K₂CO₃ is a good general-purpose choice, especially in aqueous media. KF is excellent for anhydrous conditions. | [16][18][22][24] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, DMF, Toluene | Aprotic solvents, often with water as a co-solvent to dissolve the base, are most common. The choice can influence catalyst performance. | [2][17][20] |
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol is adapted from a high-yield procedure for the coupling of 2,4-dichloropyrimidine.[2][20]
-
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.0-1.2 equiv)
-
Pd(PPh₃)₄ (0.5 - 3 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (2:1 v/v)
-
-
Procedure:
-
To a microwave reaction vial, add the chloropyrimidine (e.g., 0.50 mmol), the boronic acid (0.50 mmol), K₂CO₃ (1.50 mmol), and Pd(PPh₃)₄ (e.g., 0.015 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.[20]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.[5]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 4-Chlorofuro[2,3-d]pyrimidine and its Derivatives
Welcome to the technical support center for the purification of 4-Chlorofuro[2,3-d]pyrimidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but often challenging class of heterocyclic compounds. The inherent reactivity of the 4-chloro substituent, which is crucial for its utility as a synthetic intermediate, also presents a unique set of purification challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your purification strategies, and obtain your target compounds with the highest possible purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 4-Chlorofuro[2,3-d]pyrimidines. Each entry follows a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Question 1: My compound appears to be degrading on my silica gel column. My fractions contain a new, more polar spot by TLC, and my overall yield is low. What is happening and how can I fix it?
Answer:
This is the most common issue faced when purifying chloro-heterocycles like this compound. The degradation is most likely due to the acidic nature of standard silica gel.
Causality Explained: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The 4-chloro position on the furo[2,3-d]pyrimidine ring is highly electrophilic and susceptible to nucleophilic attack. The acidic silanol groups can catalyze the hydrolysis of the C-Cl bond, leading to the formation of the corresponding 4-hydroxyfuro[2,3-d]pyrimidine (a pyrimidone tautomer).[1][2] This byproduct is significantly more polar than the starting material, which explains the new spot at a lower Rf on your TLC plate.
Solutions:
-
Deactivate the Silica Gel with a Base: Neutralizing the acidic sites on the silica gel is the most direct solution.[3][4][5]
-
Method 1 (Pre-treatment): Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane). Add 1-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) by volume. Gently mix and then pack your column.[6]
-
Method 2 (In-Eluent): Add 0.5-1% TEA directly to your mobile phase. This will continuously neutralize the stationary phase as the column runs.
-
-
Switch to an Alternative Stationary Phase: If basic deactivation is not sufficient or if your compound is sensitive to amines, consider a different solid support.[4]
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds. Start with neutral alumina (pH ~7) and screen TLC plates to check for stability and separation.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the most polar compounds elute first.[4] This is highly effective for separating the non-polar 4-chloro starting material from the very polar 4-hydroxy byproduct.
-
Question 2: I'm struggling to separate my desired this compound from the unreacted starting material (e.g., 4,6-dihydroxyfuro[2,3-d]pyrimidine). They are very close on the TLC plate. How can I improve separation?
Answer:
Co-elution with starting materials or closely related intermediates is a common challenge, especially when the polarity difference is minimal.
Causality Explained: The synthesis of the 4-chloro derivative from a dihydroxy precursor using reagents like phosphorus oxychloride (POCl₃) can sometimes be incomplete.[7] The residual dihydroxy compound is often a polar, solid material that can streak on TLC and co-elute with the product if the solvent system is not optimized.
Solutions:
-
Optimize the Mobile Phase Gradient: A shallow gradient is key for separating compounds with similar Rf values.[3]
-
Protocol: Start with a solvent system where your product has an Rf of ~0.2-0.3. Slowly increase the polarity of the eluent throughout the run. For example, begin with 10% Ethyl Acetate in Hexane and gradually increase to 25% over 10-15 column volumes.
-
-
Employ a Different Solvent System: Sometimes, changing the nature of the solvents can drastically alter selectivity.
-
Recommendation: If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system. The different solvent interactions with the stationary phase and your compounds can improve separation.
-
-
Aqueous Work-up Prior to Chromatography: Before attempting chromatography, ensure your work-up procedure is robust.
-
Protocol: After the reaction, carefully quench the mixture with ice water. The desired 4-chloro product will typically precipitate or can be extracted into an organic solvent (e.g., DCM or EtOAc). The dihydroxy starting material and phosphate byproducts will preferentially remain in the aqueous layer. A wash with a dilute sodium bicarbonate solution can further help remove acidic impurities.
-
Question 3: My purified product looks clean by ¹H NMR, but I'm getting inconsistent results in my downstream biological assays. Could there be a hidden impurity?
Answer:
Yes, it's possible to have impurities that are not easily detected by standard ¹H NMR. For this class of compounds, residual phosphorus-containing byproducts are a common culprit.
Causality Explained: When using chlorinating agents like POCl₃, various polymeric phosphorus compounds can form as byproducts.[7] These are often amorphous, can be difficult to remove completely, and may not have distinct proton signals in an NMR spectrum. However, they can interfere with biological assays, particularly those involving kinases or metal-dependent enzymes.
Solutions:
-
Phosphorus NMR (³¹P NMR): This is the most direct way to detect phosphorus-containing impurities. A clean sample should show no signals in the ³¹P NMR spectrum.
-
Modified Work-up: Ensure all phosphorus byproducts are hydrolyzed and removed.
-
Protocol: After quenching the reaction on ice, allow the aqueous mixture to stir for 1-2 hours to ensure complete hydrolysis of all P-Cl and P-O-P bonds to phosphoric acid. Neutralize carefully with a base like NaOH or NaHCO₃ before extraction.
-
-
Recrystallization: This is an excellent method for removing trace impurities that may be missed by chromatography.[8][9]
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with hexane/heptane) to find a system where your compound is soluble when hot but sparingly soluble when cold.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for a newly synthesized this compound derivative?
A1: A multi-step approach is recommended. Start with a robust aqueous work-up to remove the bulk of inorganic salts and polar byproducts. Follow this with flash column chromatography, preferably on deactivated silica or using a reversed-phase column if the compound is particularly sensitive. For final polishing to achieve high purity for biological testing or reference standards, recrystallization is highly effective.
Q2: How should I store my purified this compound compounds?
A2: Due to their susceptibility to hydrolysis, these compounds should be stored in a desiccator at low temperatures (e.g., 4 °C or -20 °C) under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed to prevent moisture ingress.
Q3: Can I use a short silica plug instead of a full column to purify my compound?
A3: A short plug filtration is useful for removing baseline (very polar) impurities if your reaction has gone to completion and the crude product is already relatively clean.[3] However, it will not be effective for separating closely related impurities or unreacted starting material. Use TLC to assess the crude mixture before deciding on this shortcut.
Data and Protocols
Table 1: Recommended Solvent Systems for Flash Chromatography
| Stationary Phase | Eluent System (Starting Point) | Additive (if needed) | Target Compound Polarity |
| Normal Phase Silica | 10-40% Ethyl Acetate in Hexane | 0.5% Triethylamine | Low to Medium |
| Normal Phase Silica | 1-5% Methanol in Dichloromethane | 0.5% Triethylamine | Medium to High |
| Reversed-Phase C18 | 40-80% Acetonitrile in Water | 0.1% Formic Acid | Polar Compounds |
| Neutral Alumina | 10-50% Ethyl Acetate in Hexane | None | Acid-Sensitive |
Protocol: Deactivation of Silica Gel for Column Chromatography
-
Determine Eluent System: First, identify a suitable mobile phase for your compound using standard silica TLC plates (e.g., 20% EtOAc/Hexane).
-
Prepare Slurry: In a fume hood, measure the required amount of silica gel for your column into a beaker.
-
Add Solvent & Base: Add your chosen non-polar solvent (e.g., Hexane) to create a slurry. Add triethylamine to a final concentration of 1-2% v/v relative to the solvent volume.
-
Pack and Flush: Gently stir the slurry and pour it into your column. Allow the silica to pack under gravity or with light pressure. Once packed, flush the column with at least two column volumes of the same solvent system (containing TEA) to ensure the entire stationary phase is neutralized.[3]
-
Load and Elute: Discard the flushed solvent. You can now load your sample and begin eluting with your desired mobile phase (which can be with or without TEA).
Visual Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a crude this compound product.
Caption: Decision workflow for purification of 4-Chlorofuro[2,3-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Improving the regioselectivity of reactions with furo[2,3-d]pyrimidines
Welcome to the Technical Support Center for Furo[2,3-d]pyrimidine Reactions. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regioselective synthesis and functionalization of the furo[2,3-d]pyrimidine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The furo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural similarity to purines, which allows for potent and selective inhibition of various protein kinases.[1][2] However, controlling the regioselectivity of reactions on this fused heterocyclic system is a common challenge that can significantly impact the biological activity and properties of the resulting derivatives.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs) about Regioselectivity
Q1: What are the fundamental principles governing regioselectivity in furo[2,3-d]pyrimidines?
A1: The key to understanding regioselectivity in the furo[2,3-d]pyrimidine system lies in recognizing the dual electronic nature of its constituent rings.
-
The Pyrimidine Ring: This ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution (SNAr) , especially when substituted with good leaving groups like halogens. The positions most activated for nucleophilic attack are C4 and C2.
-
The Furan Ring: In contrast, the furan ring is electron-rich and behaves similarly to other activated aromatic systems. It is therefore the primary site for electrophilic aromatic substitution (EAS) . The C5 and C6 positions are the most likely to undergo electrophilic attack.
The interplay of these electronic characteristics dictates the initial site of reaction, which can be further modulated by the presence of substituents on either ring.
Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the furo[2,3-d]pyrimidine nucleus will preferentially occur on the electron-rich furan ring.
Problem 1: Poor or no reactivity during electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts).
| Possible Cause | Troubleshooting Step | Rationale |
| Electron-withdrawing groups (EWGs) on the pyrimidine ring. | 1. If possible, modify the synthetic route to introduce the EWG after the electrophilic substitution step. 2. Use stronger electrophilic reagents or more forcing reaction conditions (e.g., higher temperature, stronger Lewis acid). | EWGs on the pyrimidine ring can deactivate the entire fused system towards electrophilic attack, even on the furan ring. Increasing the reactivity of the electrophile can overcome this deactivation. |
| Protonation of the pyrimidine nitrogens. | 1. In strongly acidic conditions, add a non-nucleophilic base to scavenge excess acid. 2. Consider using milder, non-acidic conditions for the electrophilic substitution. | The nitrogen atoms in the pyrimidine ring can be protonated by strong acids, which dramatically increases the electron-withdrawing nature of the pyrimidine ring and deactivates the furan ring to electrophilic attack. |
| Inappropriate solvent. | 1. Switch to a more inert solvent that does not compete with the substrate for the electrophile. 2. Ensure the starting material is fully soluble in the chosen solvent. | Solvents can complex with the electrophile or react with it, reducing its availability for the desired reaction. |
Problem 2: Lack of regioselectivity in electrophilic substitution on the furan ring (mixture of C5 and C6 isomers).
| Possible Cause | Troubleshooting Step | Rationale |
| Steric hindrance. | 1. Analyze the steric environment around C5 and C6. If a bulky substituent is already present, the electrophile will likely attack the less hindered position. 2. Use a bulkier electrophile to enhance the preference for the less sterically hindered position. | The relative accessibility of the C5 and C6 positions can be a deciding factor in regioselectivity. Increasing the steric demand of the incoming electrophile can amplify small differences in steric hindrance. |
| Electronic effects of existing substituents. | 1. Electron-donating groups (EDGs) on the furan ring will activate the position ortho and para to them, directing the incoming electrophile. 2. Computational modeling (e.g., calculating electrostatic potential maps) can predict the most electron-rich position and thus the most likely site of attack. | The electronic nature of substituents already on the ring system will have a significant directing effect on subsequent electrophilic substitutions. |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic attack is most likely to occur on the pyrimidine ring, especially at positions bearing a leaving group (e.g., a halogen).
Problem 3: Low yield or no reaction in SNAr with a halogenated furo[2,3-d]pyrimidine.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor leaving group. | 1. If possible, replace a chloro substituent with a bromo or iodo substituent. 2. For chloro or fluoro substituents, use more forcing conditions (higher temperature, microwave irradiation). | The reactivity of halogens as leaving groups in SNAr is I > Br > Cl > F. A more reactive leaving group will facilitate the reaction. |
| Deactivating substituents on the pyrimidine ring. | 1. Avoid strongly electron-donating groups on the pyrimidine ring if a subsequent SNAr is planned. | Electron-donating groups reduce the electrophilicity of the pyrimidine ring, making it less susceptible to nucleophilic attack. |
| Weak nucleophile. | 1. Increase the nucleophilicity of the attacking species (e.g., by deprotonation with a suitable base). 2. Use a catalyst, such as a phase-transfer catalyst, to enhance the reactivity of the nucleophile. | The rate of SNAr is directly proportional to the strength of the nucleophile. |
Problem 4: Incorrect regioselectivity in SNAr on a di- or poly-halogenated furo[2,3-d]pyrimidine.
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent electronic preference. | 1. For 2,4-dichlorofuro[2,3-d]pyrimidines, substitution is generally favored at the C4 position. To target the C2 position, consider using a palladium-catalyzed cross-coupling reaction with a specific ligand set. | The C4 position is generally more activated towards SNAr than the C2 position due to the electronic influence of the nitrogen atoms. |
| Influence of other substituents. | 1. An electron-donating group at C6 can sometimes direct SNAr to the C2 position. 2. Steric hindrance near one of the halogenated positions can direct the nucleophile to the other. | The regiochemical outcome of SNAr can be altered by the electronic and steric effects of other substituents on the ring system. |
Troubleshooting Guide: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are powerful tools for functionalizing halogenated furo[2,3-d]pyrimidines.
Problem 5: Low or no yield in a cross-coupling reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst deactivation. | 1. Ensure all reagents and solvents are anhydrous and degassed. 2. Increase the catalyst loading or add a fresh portion of the catalyst during the reaction. | The active Pd(0) species is sensitive to oxygen and water. Certain functional groups on the substrate can also poison the catalyst. |
| Inappropriate ligand. | 1. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. 2. Consult the literature for ligands that have been successful with similar heterocyclic substrates. | The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. |
| Incorrect base. | 1. Screen different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU). | The base plays a critical role in the transmetalation step of many cross-coupling reactions. |
Problem 6: Lack of regioselectivity in a cross-coupling reaction with a di- or poly-halogenated substrate.
| Possible Cause | Troubleshooting Step | Rationale |
| Similar reactivity of C-X bonds. | 1. If you have different halogens (e.g., one bromo and one chloro), the reaction will preferentially occur at the more reactive C-Br bond. 2. For two of the same halogen, regioselectivity can be difficult to achieve and may require careful optimization of the ligand and reaction conditions. | The oxidative addition step of the catalytic cycle is generally faster for heavier halogens (I > Br > Cl). |
| Ligand-controlled regioselectivity. | 1. For substrates with two similar halogens (e.g., 2,4-dichloro), the choice of ligand can sometimes be used to direct the reaction to one position over the other. Consult the literature for specific ligand/substrate combinations that have been shown to provide high regioselectivity. | The steric and electronic properties of the ligand can influence which C-X bond the palladium complex preferentially interacts with. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of a Furo[2,3-d]pyrimidine Core
This protocol describes a general method for the synthesis of a 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one intermediate, which can be further functionalized.[1]
Step 1: Synthesis of the Furan Intermediate
-
React acetylacetone with sulfuryl chloride to yield α-chloro acetylacetone.
-
React the α-chloro acetylacetone with malononitrile in the presence of sodium ethoxide to form a substituted furan derivative.
Step 2: Formation of the Furo[2,3-d]pyrimidine Ring
-
Treat the furan intermediate with acetic anhydride.
-
The reaction proceeds via cyclization to form the 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one.
Workflow for Regioselective Functionalization
The following diagram illustrates a logical workflow for planning the regioselective functionalization of a furo[2,3-d]pyrimidine core.
Caption: Decision workflow for regioselective reactions.
Mechanistic Insights
Understanding the mechanism of the reaction is crucial for troubleshooting. The following diagram illustrates the generalized mechanism for SNAr on a 4-chlorofuro[2,3-d]pyrimidine.
Caption: Generalized SNAr mechanism at the C4 position.
By understanding these core principles and utilizing the troubleshooting guides provided, you will be better equipped to design and execute successful regioselective reactions with furo[2,3-d]pyrimidines, ultimately accelerating your research and development efforts.
References
Preventing decomposition of 4-Chlorofuro[2,3-d]pyrimidine during reactions
Welcome to the technical support center for 4-Chlorofuro[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling and reactivity of this important synthetic intermediate. Our goal is to help you mitigate decomposition and optimize your reaction outcomes.
Introduction: Understanding the Core Challenge
This compound is a valuable building block in medicinal chemistry, notably for the synthesis of kinase inhibitors and other therapeutic agents. Its utility stems from the reactive C4-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). However, this reactivity is a double-edged sword. The fused furo-pyrimidine ring system is electron-deficient, which activates the chlorine for displacement but also renders the entire molecule prone to decomposition, primarily through hydrolysis.
The primary challenge is to facilitate the desired nucleophilic substitution while preventing the competing and often rapid hydrolysis of the C-Cl bond, which leads to the formation of the inactive furo[2,3-d]pyrimidin-4-one byproduct. This guide provides strategies to navigate this delicate balance.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a significant amount of a major byproduct, confirmed by LC-MS to be the hydrolyzed pyrimidinone. What is the primary cause?
A1: The most common cause of this observation is the presence of water in your reaction system. The C4 position on the furopyrimidine ring is highly electrophilic, making the chloro group an excellent leaving group. Water, even in trace amounts, can act as a nucleophile, leading to hydrolysis. This process is often accelerated by acidic or basic conditions.[1][2] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
Q2: I am attempting a nucleophilic substitution with a weakly basic aniline, and the reaction is very slow, leading to decomposition over time. How can I improve the reaction rate without degrading the starting material?
A2: For sluggish reactions with weakly nucleophilic amines, acid catalysis can be effective.[1][2] A small amount of a strong acid like HCl (e.g., 0.1 equivalents) can protonate the pyrimidine ring, further activating the C4 position towards nucleophilic attack.[2] However, this is a delicate balance; excessive acid can significantly accelerate the competing hydrolysis reaction.[1][2] Therefore, the amount of acid should be carefully optimized. Studies have shown that using water as a solvent with a catalytic amount of acid can, in some cases, provide a higher reaction rate than organic solvents, but this must be evaluated on a case-by-case basis depending on the hydrophilicity of your substrates.[1]
Q3: What is the recommended solvent for reactions involving this compound?
A3: The choice of solvent is critical. Aprotic polar solvents such as Dioxane, THF, DMF, or 2-propanol are generally preferred to minimize the risk of solvolysis. However, the optimal solvent depends on the specific nucleophile and reaction conditions. For acid-catalyzed aminations, 2-propanol is a common choice.[1] Interestingly, for certain aniline nucleophiles, water under controlled acidic conditions has been shown to be a superior solvent, leading to faster reaction rates.[1] It is essential to ensure the solvent is thoroughly dried before use.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: Proper storage is essential to maintain the integrity of the compound. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric humidity.[3] Storing under an inert atmosphere is also recommended. When handling, avoid all personal contact, including inhalation, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product & High Hydrolysis | 1. Presence of water in the reaction. 2. Reaction temperature is too high. 3. Excessive acid catalyst. | 1. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N2 or Ar). 2. Lower the reaction temperature. For some reactions, 40°C can suppress hydrolysis while allowing the desired reaction to proceed.[1] 3. Reduce the amount of acid catalyst to 0.1 equivalents or less and perform optimization studies.[2] |
| Reaction Fails to Proceed or is Very Slow | 1. Nucleophile is too weak (e.g., sterically hindered or electron-poor aniline). 2. Inappropriate solvent leading to poor solubility. 3. Insufficient activation. | 1. Consider using a stronger base to deprotonate the nucleophile in situ, but be cautious of base-mediated decomposition. Alternatively, use acid catalysis for weak anilines.[1] 2. Screen alternative anhydrous aprotic solvents (e.g., Dioxane, DMF, NMP). 3. If using an amine, try gentle heating (e.g., 60-80°C) or add a catalytic amount of acid if compatible with the substrate. |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition of the furo[2,3-d]pyrimidine ring system under harsh conditions. 2. Reaction with solvent (e.g., alcohol solvents at high temperatures). 3. Strong base causing unintended side reactions. | 1. Avoid high temperatures and strongly basic/acidic conditions. The fused furan ring can be sensitive. 2. Switch to a more inert solvent like Dioxane or Toluene if solvolysis is suspected. 3. Use a non-nucleophilic organic base (e.g., DIPEA) instead of strong inorganic bases if possible. Monitor the reaction closely by TLC or LC-MS. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Acid-Catalyzed Amination in an Aqueous Medium
This protocol is adapted from a study demonstrating the efficacy of water as a reaction medium for the amination of related 4-chloropyrrolopyrimidines.[1]
Objective: To perform a nucleophilic aromatic substitution using an aniline derivative while minimizing hydrolysis.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), stock solution (e.g., 0.5 M)
-
Reaction vessel with magnetic stirrer and inert gas inlet
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound and the aniline derivative.
-
Solvent Addition: Add deionized water to achieve a target concentration of approximately 0.1 M relative to the starting pyrimidine.
-
Catalyst Addition: Add the aqueous HCl stock solution to provide 0.1 equivalents of acid relative to the this compound.
-
Reaction Conditions: Stir the mixture at a controlled temperature (start with 40-60°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture. Adjust the pH with a suitable base (e.g., aq. NaHCO3) to neutralize the acid. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizing the Reaction Pathway
To better understand the process, the following diagrams illustrate the key reaction pathways.
Caption: SNAr vs. Hydrolysis Pathways.
The diagram above illustrates the desired SNAr reaction competing with the undesirable hydrolysis pathway. The key to a successful reaction is to favor the kinetics of the desired pathway over the decomposition route.
Caption: Troubleshooting Workflow.
This flowchart provides a logical sequence for diagnosing and addressing common issues encountered during reactions with this compound.
References
Technical Support Center: Efficient Cross-Coupling of 4-Chlorofuro[2,3-d]pyrimidine
Welcome to the technical support center for catalyst selection and reaction optimization for the cross-coupling of 4-Chlorofuro[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable heterocyclic building block into their synthetic programs. Here, we address common challenges and provide field-proven insights to help you navigate these powerful transformations successfully.
The furo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry. Its successful functionalization via palladium-catalyzed cross-coupling reactions is a critical step in the synthesis of numerous kinase inhibitors and other therapeutic agents. However, the inherent properties of this N-heterocycle—namely the electron-deficient pyrimidine ring and the presence of nitrogen lone pairs—can present unique challenges, including catalyst inhibition and sluggish reactivity of the C4-Cl bond.[1][2]
This guide provides a structured approach to troubleshooting and optimization, moving from frequently asked questions to in-depth problem-solving scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound unreactive compared to a simple aryl chloride?
A: The reactivity of halo-N-heterocycles in cross-coupling is a complex interplay of factors. While the pyrimidine ring is electron-deficient, which should facilitate oxidative addition, the nitrogen atoms (specifically N1 and N3) can act as ligands for the palladium center. This coordination can lead to the formation of off-cycle, catalytically inactive or dormant palladium complexes, effectively deactivating the catalyst.[1][3] Overcoming this requires carefully selected ligands that are bulky enough to prevent this inhibitory coordination while still promoting the desired catalytic cycle.[3]
Q2: Which type of palladium catalyst and ligand should I choose as a starting point for a Suzuki-Miyaura coupling?
A: For challenging substrates like this compound, pre-formed, air-stable palladium(II) precatalysts supported by bulky, electron-rich biaryl phosphine ligands are the modern standard and an excellent starting point. These "Buchwald-type" ligands are designed to facilitate the activation of the C-Cl bond and promote rapid reductive elimination.[4][5]
| Catalyst/Ligand System | Key Features & When to Use |
| XPhos Pd G3/G4 | Highly active and versatile. A robust first choice for a wide range of aryl and heteroaryl boronic acids. |
| SPhos Pd G2/G4 | Often effective where XPhos may be suboptimal. Particularly useful for sterically hindered couplings. |
| RuPhos Pd G3/G4 | Another excellent general ligand, sometimes showing superior performance with specific substrate combinations. |
| Pd(dppf)Cl₂ | A more "classical" catalyst. Can be effective, but often requires higher temperatures and may give lower yields compared to modern systems.[6][7] |
| Pd(PPh₃)₄ | Generally not recommended for unactivated aryl chlorides due to slower rates of oxidative addition.[7] |
Q3: What is the best base and solvent combination for a Suzuki coupling with this substrate?
A: The choice of base and solvent is critical and interdependent.[6] A common and effective starting point is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in an aprotic polar solvent system.
-
Bases: Strong bases like NaOtBu can be effective but may promote side reactions, including decomposition of sensitive boronic acids.[8] Weaker bases like potassium fluoride (KF) can be useful if your substrate is base-sensitive, though they may require higher temperatures.[9]
-
Solvents: A mixture of an organic solvent and water is typical for Suzuki couplings to aid in dissolving the inorganic base. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O.[6][7] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
Q4: For a Buchwald-Hartwig amination, what are the key parameters to consider?
A: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent.[8][10]
-
Ligand: Bulky, electron-rich ligands are essential. For primary and secondary amines, XPhos or RuPhos are excellent starting points. For more challenging couplings, such as with N-heterocycles, specialized ligands may be required.[3]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
-
Solvent: Anhydrous, aprotic solvents are mandatory. Toluene, dioxane, or THF are standard choices. Avoid chlorinated solvents as they can inhibit the catalyst.[8][12]
Troubleshooting Guide: A Problem-Solving Approach
Use this decision tree to diagnose common issues encountered during your cross-coupling experiments.
Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.
In-Depth Troubleshooting Scenarios
Scenario 1: Low or No Conversion
-
Problem: After 18 hours at 90°C, LC-MS analysis shows >90% unreacted this compound in a Suzuki coupling attempt using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water.
-
Causality & Explanation: The C-Cl bond of your substrate is relatively unreactive, and the nitrogen atoms may be inhibiting the Pd(dppf)Cl₂ catalyst.[1] The combination of a moderately active catalyst with a challenging substrate often results in failure of the initial, rate-limiting oxidative addition step.[13]
-
Solutions & Protocol Adjustments:
-
Upgrade the Catalyst System: Switch to a more potent system. A reliable choice is XPhos Pd G3 (2 mol%) with K₃PO₄ (2.0 equiv.) in Toluene/H₂O (5:1) at 100-110°C. The bulky, electron-rich XPhos ligand accelerates oxidative addition and prevents catalyst deactivation.[5]
-
Check Boronic Acid Quality: Boronic acids can degrade upon storage, leading to protodeboronation or homocoupling.[6] If possible, use a freshly purchased bottle or consider converting it to a more stable boronate ester (e.g., a pinacol ester) and using that in the reaction.
-
Ensure Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[6][14] Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[12]
-
Scenario 2: Significant Side Product Formation
-
Problem: A Suzuki coupling yields only 30% of the desired product, with two major side products identified by mass spectrometry as the homocoupled boronic acid dimer and the hydrodehalogenated starting material (furo[2,3-d]pyrimidine).
-
Causality & Explanation:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid.[6]
-
Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a hydrogen source instead of the intended coupling partner. This can be exacerbated by certain bases or impurities.[12]
-
-
Solutions & Protocol Adjustments:
-
Strict Oxygen Exclusion: This is the most critical step to prevent homocoupling. Re-evaluate your inert atmosphere technique. Using a glovebox for reagent addition is ideal.
-
Ligand Choice: Use a ligand that promotes rapid C-C reductive elimination, which will outcompete the pathways leading to side products. Bulky biarylphosphine ligands are excellent for this.[12]
-
Stoichiometry: Ensure you are using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Using too large an excess can sometimes favor homocoupling.
-
Experimental Protocols: Best Practices
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for optimization.
Caption: Standard Workflow for Suzuki-Miyaura Coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This reaction is extremely sensitive to air and moisture.
-
Setup: To an oven-dried Schlenk flask equipped with a stir bar, add this compound (1.0 equiv), the chosen ligand (e.g., XPhos, 1.5-3 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or a precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inerting: Seal the flask and thoroughly evacuate and backfill with argon (repeat 3-5 times).
-
Reagent Addition: Under a positive pressure of argon, add the strong base (e.g., NaOtBu, 1.4 equiv.). Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Finally, add the amine coupling partner (1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate), separate the layers, and wash the organic phase with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.[8]
Visualizing the Catalytic Cycles and Points of Failure
Understanding the catalytic cycle is key to rational troubleshooting.
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle with potential failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. baranlab.org [baranlab.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
Managing impurities in the synthesis of 4-Chlorofuro[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis and purification of 4-Chlorofuro[2,3-d]pyrimidine. As a key intermediate in pharmaceutical development, particularly for kinase inhibitors, achieving high purity is critical for downstream success[1]. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems encountered during the chlorination of furo[2,3-d]pyrimidin-4-ol and the subsequent work-up and purification of the target compound.
Question 1: My reaction seems incomplete. TLC and LC-MS analysis of the crude product shows a significant amount of the starting material, furo[2,3-d]pyrimidin-4-ol. What went wrong?
Answer:
The presence of unreacted starting material is a common issue, typically pointing to suboptimal chlorination conditions. The conversion of a hydroxypyrimidine to its chloro derivative using phosphorus oxychloride (POCl₃) is a standard but sensitive reaction[2].
Potential Causes & Solutions:
-
Insufficient Chlorinating Agent: While the reaction is often run with excess POCl₃, using it as both reagent and solvent, large-scale preparations aim to use near-equimolar amounts for economic and environmental reasons[2]. If you are using a stoichiometric approach, ensure the POCl₃ is fresh and added accurately. An insufficient charge will lead to incomplete conversion.
-
Inadequate Reaction Temperature or Time: This reaction requires significant thermal energy to proceed to completion. Most literature protocols call for heating the mixture to reflux[3].
-
Causality: The hydroxyl group of the pyrimidine acts as a nucleophile attacking the phosphorus atom of POCl₃. This forms a phosphoryl intermediate, which is then displaced by a chloride ion. This entire process requires overcoming a significant activation energy barrier, hence the need for high temperatures.
-
Solution: Ensure your reaction reaches and maintains the reflux temperature of POCl₃ (approx. 107°C). If analysis after the standard time (e.g., 4-6 hours) shows starting material, consider extending the reflux period. Monitor the reaction by TLC until the starting material spot is absent.
-
-
Moisture Contamination: POCl₃ reacts violently with water to form phosphoric acid and HCl, consuming the reagent and preventing it from participating in the desired chlorination[4].
-
Solution: Ensure all glassware is oven-dried before use. Use an anhydrous grade of any co-solvents and handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: After quenching the reaction with ice/water, I have a thick, difficult-to-filter solid, and my yield is very low. What is happening?
Answer:
This issue typically stems from the work-up procedure, specifically the quenching of excess POCl₃. The nature of the product and byproducts can lead to precipitation and handling difficulties.
Potential Causes & Solutions:
-
Premature Product Precipitation: this compound is a solid with low solubility in acidic aqueous media. When the reaction mixture is quenched in water, the excess POCl₃ hydrolyzes, creating a strongly acidic environment (phosphoric acid and HCl)[5]. This can cause the protonated product to crash out alongside inorganic phosphorus byproducts, creating a complex and difficult-to-handle solid matrix.
-
Inefficient Extraction: If the product precipitates this way, it can be difficult to extract efficiently into an organic solvent.
-
Solution Workflow:
-
Remove Excess POCl₃ First: Before quenching, remove the bulk of the unreacted POCl₃ via distillation under reduced pressure. This is a crucial step in large-scale syntheses to improve safety and simplify the work-up[2].
-
Controlled Quenching: Instead of adding the reaction mixture to ice, consider a reverse quench. Slowly and carefully add the cooled reaction mixture to a vigorously stirred biphasic system of crushed ice and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This allows the product to be immediately extracted into the organic phase as it forms, preventing it from precipitating with inorganic salts. Caution: This must be done slowly in a highly efficient fume hood as the reaction is exothermic and releases HCl gas[4].
-
Neutralization and Extraction: After the quench, carefully neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) to a pH of 7-8. This deprotonates any product that may be in the aqueous layer, further driving it into the organic phase. Separate the layers and perform additional extractions of the aqueous phase.
-
-
Question 3: My purified product contains an impurity with a mass corresponding to a dimer or polymer. How can I prevent its formation?
Answer:
Dimeric or oligomeric impurities can form under the harsh, acidic conditions of the chlorination reaction.
Potential Causes & Solutions:
-
Intermolecular Reactions: The furo[2,3-d]pyrimidine core is electron-rich and can be susceptible to side reactions. Under high heat and strong acid, intermolecular condensation or substitution reactions can occur, leading to dimers.
-
Causality: A molecule of the product, this compound, could potentially act as a nucleophile (at the nitrogen of the furan-fused ring) and attack another protonated molecule, leading to dimerization.
-
Solution:
-
Use a Co-solvent: Running the reaction in a high-boiling inert solvent (e.g., toluene or acetonitrile) with a slight excess of POCl₃, rather than using POCl₃ as the solvent, can sometimes mitigate side reactions by keeping the concentration of reactive species lower.
-
Temperature Control: Avoid excessive heating beyond what is necessary for the reaction to proceed. While reflux is required, prolonged heating at very high temperatures can promote byproduct formation.
-
Purification: These higher molecular weight impurities are often less soluble than the desired product. They can frequently be removed via careful recrystallization or column chromatography.
-
-
Synthesis Pathway and Impurity Formation Diagram
The following diagram illustrates the primary synthesis route and highlights the stages where common impurities can arise.
Caption: Synthetic pathway and points of impurity formation.
Frequently Asked Questions (FAQs)
What are the best analytical methods to assess the purity of this compound?
Purity assessment requires a combination of techniques:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and for quickly assessing the complexity of the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Adding a small amount of acid like 0.1% TFA can improve peak shape[4].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities by their mass-to-charge ratio, confirming the product's molecular weight, and detecting byproducts like dimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can help identify and quantify impurities if their signals are resolved from the product's signals.
My compound is degrading during silica gel column chromatography. How can I prevent this?
This compound can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the starting material or other forms of degradation.
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing the slurry in the mobile phase containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine or pyridine[4].
-
Use an Alternative Stationary Phase: Consider using a less acidic support like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
What is the most effective method for final purification?
The choice of purification method depends on the scale and the nature of the impurities.
| Purification Method | Purity Achieved (Typical) | Recovery Rate | Scalability | Pros | Cons |
| Recrystallization | 98-99.5% | Moderate-High | Excellent | Cost-effective, simple, highly scalable. | Only effective if impurities have different solubility profiles; risk of product loss in mother liquor[6]. |
| Column Chromatography | >99% | Moderate | Poor-Moderate | Excellent for removing closely related impurities and baseline separation. | Labor-intensive, requires large solvent volumes, potential for product degradation on stationary phase[6]. |
| Aqueous/Organic Wash | Baseline Purification | High | Excellent | Good for removing inorganic salts and highly polar/non-polar impurities. | Ineffective for removing structurally similar byproducts. |
Troubleshooting and Purification Workflow
This diagram outlines a logical workflow for analyzing and purifying the crude product.
Caption: A decision workflow for purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Reaction Work-up and Quenching
Expertise Note: This protocol prioritizes safety and product integrity by first removing the bulk of the highly reactive POCl₃ before aqueous quenching.
-
Cool the Reaction: After the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.
-
Distill Excess POCl₃: Assemble a vacuum distillation apparatus. Carefully distill the excess phosphorus oxychloride under reduced pressure. This step significantly reduces the vigor of the subsequent quench.
-
Prepare Quenching Mixture: In a separate, larger flask equipped with a mechanical stirrer, prepare a mixture of crushed ice and dichloromethane (DCM) or ethyl acetate (EtOAc). Cool this mixture in an ice bath.
-
Slow Addition: Slowly, add the concentrated reaction residue from step 2 to the vigorously stirred ice/solvent mixture via a dropping funnel. CRITICAL: Maintain the internal temperature below 10°C. The addition is exothermic and will evolve HCl gas; ensure the procedure is performed in a well-ventilated fume hood.
-
Neutralize: Once the addition is complete, continue stirring for 15-20 minutes. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extract Product: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh DCM or EtOAc.
-
Wash and Dry: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
Expertise Note: Deactivation of silica prevents the degradation of the acid-sensitive chloro-pyrimidine product on the column.
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. In a separate flask, prepare the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (TEA) by volume. Add this solvent mixture to the silica gel to create a slurry.
-
Pack the Column: Wet-pack the chromatography column with the prepared slurry, ensuring no air bubbles are trapped.
-
Prepare the Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble material, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.
-
Load the Column: Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column.
-
Elute: Begin elution with the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the product.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 3. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Stability of 4-Chlorofuro[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for 4-Chlorofuro[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to enhance the stability of these crucial compounds in your experiments. The furo[2,3-d]pyrimidine scaffold is a key component in many reported cytotoxic agents and kinase inhibitors, making its stability paramount for successful drug discovery and development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
The main stability issue with this compound derivatives is their susceptibility to hydrolysis. The chlorine atom at the 4-position is activated towards nucleophilic substitution, and water can act as a nucleophile, leading to the formation of the corresponding 4-hydroxy (or pyrimidone) derivative. This hydrolysis is often catalyzed by acidic or basic conditions.[3] Additionally, like many heterocyclic compounds, these derivatives can be sensitive to photodegradation and oxidation.
Q2: What are the ideal storage conditions for these compounds?
To minimize degradation, this compound derivatives should be stored in a cool, dry, and dark environment.[4] It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture. For long-term storage, keeping the compounds at -20°C or below is advisable.
Q3: How does pH affect the stability of these compounds in solution?
The stability of this compound derivatives is highly pH-dependent. Both strongly acidic and strongly basic conditions can accelerate the rate of hydrolysis.[3][4] Neutral or slightly acidic conditions (pH 4-6) are generally preferred for short-term solution storage and during experimental procedures to minimize this degradation pathway. It's crucial to buffer your solutions appropriately and to be mindful of the pH of your reaction mixtures.
Q4: Are there any specific solvents that should be avoided?
Protic solvents, especially water and alcohols, can participate in solvolysis reactions, leading to the replacement of the 4-chloro substituent.[5] While sometimes used as a reaction solvent, prolonged exposure or heating in these solvents can lead to significant degradation. Aprotic solvents such as DMF, DMSO, or acetonitrile are generally better choices for dissolving and reacting these compounds, although care must be taken to use anhydrous grades to minimize water content.
Troubleshooting Guides
Problem 1: I am observing a significant amount of a 4-hydroxypyrimidine side product in my reaction.
This is a classic sign of hydrolysis or solvolysis. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Re-evaluate Your Solvent and Reagents.
-
Action: Ensure you are using anhydrous solvents. If your reaction allows, switch from a protic solvent (like ethanol or water) to an aprotic solvent (like DMF, DMSO, or THF).
-
Causality: Water and other protic solvents can act as nucleophiles, attacking the electrophilic 4-position of the pyrimidine ring and displacing the chloride.[5]
Step 2: Control the Reaction Temperature.
-
Action: If your reaction is conducted at elevated temperatures, try running it at a lower temperature for a longer duration.
-
Causality: Higher temperatures increase the rate of all reactions, including the undesirable hydrolysis.[5]
Step 3: Mind the pH.
-
Action: If your reaction conditions are acidic or basic, try to neutralize the reaction mixture as much as possible without inhibiting your desired transformation. The use of non-nucleophilic bases (e.g., DIPEA) can be beneficial.
-
Causality: Both acid and base can catalyze the hydrolysis of the 4-chloro group.[3]
Step 4: Minimize Reaction Time.
-
Action: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it reaches completion.
-
Causality: Prolonged exposure to reaction conditions increases the likelihood of side reactions, including degradation.
Problem 2: My compound appears to be degrading upon exposure to light.
Photodegradation can be a significant issue for heterocyclic compounds. Follow these steps to mitigate this problem:
Step 1: Protect from Light.
-
Action: Conduct your experiments in amber-colored glassware or wrap your reaction vessels in aluminum foil. Store solutions and solid samples in the dark.
-
Causality: UV and visible light can provide the energy to initiate photochemical reactions that lead to the decomposition of the molecule. The ICH Q1B guideline provides a framework for photostability testing.[6]
Step 2: Perform a Forced Degradation Study.
-
Action: To understand the photolytic degradation pathway, expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and analyze the degradants by LC-MS.
-
Causality: This will help you identify the photoproducts and develop an analytical method to monitor for them in your future experiments.[7][8]
Step 3: Consider Structural Modifications.
-
Action: If photostability is a critical issue for your application, consider introducing electron-withdrawing groups or other substituents that can quench excited states or alter the electronic properties of the molecule to be less susceptible to photochemical reactions.
-
Causality: The electronic nature of the furo[2,3-d]pyrimidine core and its substituents will dictate its photostability.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Derivatives
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of your compound.[7][8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of your this compound derivative in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[6]
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV and MS detection to identify and quantify the parent compound and any degradation products.
Data Presentation:
| Stress Condition | % Degradation of Parent Compound | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | [Insert Data] | 4-Hydroxyfuro[2,3-d]pyrimidine |
| 0.1 M NaOH, 60°C, 24h | [Insert Data] | 4-Hydroxyfuro[2,3-d]pyrimidine and others |
| 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] |
| 80°C, 48h (solid) | [Insert Data] | [Insert Data] |
| Photodegradation | [Insert Data] | [Insert Data] |
This table should be populated with your experimental data.
Visualization of Degradation Pathways
The primary degradation pathway for this compound derivatives is hydrolysis. The following diagram illustrates this process.
Caption: Hydrolysis of this compound.
A more detailed workflow for troubleshooting stability issues is presented below.
Caption: Workflow for troubleshooting stability issues.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Analysis of 4-Chlorofuro[2,3-d]pyrimidine and 4-Aminofuro[2,3-d]pyrimidine in Drug Discovery
A Senior Application Scientist's Guide to Understanding the Biological Potential of Core Furopyrimidine Scaffolds
In the landscape of medicinal chemistry, the furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides an in-depth comparison of two key derivatives of this scaffold: 4-Chlorofuro[2,3-d]pyrimidine and 4-aminofuro[2,3-d]pyrimidine. While structurally similar, the substitution at the 4-position dramatically alters their chemical reactivity and, consequently, their roles in biological systems and drug design strategies. This document will elucidate these differences, supported by experimental context and structure-activity relationship (SAR) insights, to aid researchers in the strategic development of novel therapeutics.
The Furo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition
The furo[2,3-d]pyrimidine nucleus is a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern pharmacology. The furo[2,3-d]pyrimidine scaffold has been successfully exploited in the design of inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[1][2][3]
This compound: The Reactive Intermediate
This compound is best understood not as a biologically active agent in itself, but as a critical synthetic intermediate. The chlorine atom at the 4-position is a good leaving group, rendering this position highly susceptible to nucleophilic substitution. This chemical reactivity is the cornerstone of its utility in medicinal chemistry, providing a versatile handle to introduce a wide array of functional groups and build extensive libraries of novel compounds.
The primary role of this compound is to serve as the precursor for the synthesis of 4-substituted furo[2,3-d]pyrimidines. The general synthetic scheme involves the reaction of the 4-chloro compound with various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse set of derivatives. This strategy is fundamental to exploring the structure-activity relationships of this scaffold.
Caption: Synthetic pathway from this compound.
Due to its high reactivity, this compound itself is generally not evaluated for direct biological activity in assays. Its primary value lies in the potential it unlocks for creating more complex and biologically active molecules.
4-Aminofuro[2,3-d]pyrimidine: The Biologically Active Scaffold
The introduction of an amino group at the 4-position transforms the furo[2,3-d]pyrimidine core from a reactive intermediate into a stable, biologically relevant scaffold. The 4-amino group is a key pharmacophoric feature, capable of forming crucial hydrogen bond interactions within the ATP-binding pockets of various kinases. This ability to act as both a hydrogen bond donor and acceptor is a recurring theme in the mechanism of action of many kinase inhibitors.
Derivatives of 4-aminofuro[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, with anticancer applications being the most extensively studied. The amino group serves as an anchor, while further substitutions on the furan or pyrimidine ring, or on the amino group itself, are used to fine-tune potency and selectivity.
Anticancer Activity
The anticancer potential of 4-aminofuro[2,3-d]pyrimidine derivatives stems from their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
-
EGFR/HER2 Inhibition: A number of 4-anilino-furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of EGFR and HER2.[3] These compounds have shown potent in-vitro inhibitory activity and in-vivo antitumor effects in models of Ehrlich Ascites Carcinoma.[3] The anilino moiety at the 4-position plays a critical role in establishing interactions within the kinase hinge region.[4]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and is primarily driven by the VEGFR-2 signaling pathway. 4-Aminofuro[2,3-d]pyrimidine derivatives have been investigated as VEGFR-2 inhibitors, demonstrating anti-angiogenic properties.[5]
-
PI3K/AKT Inhibition: The PI3K/AKT pathway is a central regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Novel furo[2,3-d]pyrimidine derivatives have been designed as dual PI3K/AKT inhibitors, showing potent antiproliferative and apoptotic activities, particularly against breast cancer cell lines.[6][7]
Other Biological Activities
Beyond cancer, the 4-aminofuro[2,3-d]pyrimidine scaffold has shown promise in other therapeutic areas:
-
Antitubercular Activity: Derivatives of the analogous 7H-pyrrolo[2,3-d]pyrimidin-4-amine have displayed significant in vitro activity against Mycobacterium tuberculosis.[8] This suggests that the furo[2,3-d]pyrimidine core could also be a valuable starting point for the development of new antitubercular agents.
-
Antiviral Activity: Certain 4-aminopyrrolo[2,3-d]pyridazine nucleosides, which share structural similarities, have been evaluated for antiviral activity against human cytomegalovirus and herpes simplex virus type 1.[9]
Comparative Analysis and Structure-Activity Relationship (SAR)
The fundamental difference between this compound and 4-aminofuro[2,3-d]pyrimidine lies in their chemical properties and, by extension, their intended application in drug discovery.
| Feature | This compound | 4-Aminofuro[2,3-d]pyrimidine |
| Primary Role | Reactive Synthetic Intermediate | Biologically Active Scaffold |
| Chemical Reactivity | High (susceptible to nucleophilic substitution) | Stable |
| Biological Activity | Generally not directly assayed | Broad spectrum (anticancer, etc.) |
| Key Interaction | C-Cl bond cleavage | Hydrogen bonding (NH2 group) |
Structure-activity relationship studies on derivatives of 4-aminofuro[2,3-d]pyrimidine have revealed several key insights:
-
The nature of the substituent on the 4-amino group is critical for potency and selectivity. For instance, anilinophenyl linkers have been shown to create a rigid conformation that fits well into the EGFR hinge region.[4]
-
Modifications at the 5-position of the furan ring can significantly impact inhibitory activity against kinases like EGFR and HER2.[3]
-
The overall lipophilicity and molecular weight of the derivatives play a crucial role in their drug-like properties.
Caption: SAR summary for 4-aminofuro[2,3-d]pyrimidine derivatives.
Experimental Protocols
General Synthesis of 4-Aminofuro[2,3-d]pyrimidine Derivatives
This protocol describes a general method for the nucleophilic substitution of this compound with an appropriate amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or dioxane.
-
Addition of Amine: Add the desired amine (1.1-3 equivalents) to the solution.
-
Catalyst/Base (Optional): For less reactive amines, a catalytic amount of acid (e.g., HCl) or a base (e.g., diisopropylethylamine) may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aminofuro[2,3-d]pyrimidine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.
-
Reagents and Materials:
-
Target kinase (e.g., EGFR, VEGFR-2)
-
Substrate (e.g., a synthetic peptide)
-
ATP (adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antiproliferative, and antiviral activity of certain 4-aminopyrrolo[2,3-d]pyridazine nucleosides: an entry into a novel series of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Kinase Selectivity of 4-Chlorofuro[2,3-d]pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a template for the design of inhibitors targeting a variety of protein kinases. This guide provides an in-depth comparative analysis of the in vitro kinase selectivity profile of inhibitors based on the 4-chlorofuro[2,3-d]pyrimidine scaffold and its close analogs. We will delve into the experimental data, provide detailed methodologies for assessing kinase selectivity, and compare their performance against established kinase inhibitors.
The Furo[2,3-d]pyrimidine Scaffold: A Promising Kinase Inhibitor Template
The furo[2,3-d]pyrimidine core is a heterocyclic structure that is a bioisostere of purine, the fundamental building block of ATP. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. The 4-chloro substituent serves as a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives with varying substitution patterns, which in turn modulates their potency and selectivity against different kinases. While extensive data on the broader class of furo[2,3-d]pyrimidines is available, specific and comprehensive selectivity panels for direct 4-chloro analogs are less prevalent in publicly accessible literature. Therefore, this guide will utilize data from closely related 4-substituted and other furo[2,3-d]pyrimidine derivatives to provide a representative analysis of the potential of this class of inhibitors.
Key Kinase Targets and Signaling Pathways
Furo[2,3-d]pyrimidine-based inhibitors have shown significant activity against several key kinase families implicated in cancer and other diseases. These include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and is a common target in cancer therapy.
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: A central signaling pathway that governs cell growth, survival, and metabolism, and is frequently mutated or overactivated in cancer.
Below is a simplified representation of these signaling pathways and the points of intervention for kinase inhibitors.
Caption: Key signaling pathways targeted by furo[2,3-d]pyrimidine inhibitors.
Comparative In Vitro Kinase Selectivity Profiles
To provide a clear comparison, the following tables summarize the in vitro inhibitory activities (IC50 values) of representative furo[2,3-d]pyrimidine-based inhibitors against their primary targets and a selection of off-target kinases. These are compared with established, clinically relevant kinase inhibitors targeting the same pathways.
Table 1: Furo[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound ID | VEGFR-2 IC50 (nM) | Reference |
| Furo[2,3-d]pyrimidine 4c | 57.1 | [1] |
| Furo[2,3-d]pyrimidine 7b | 42.5 | [1] |
| Furo[2,3-d]pyrimidine 15b | 94.6 | [2][3] |
| Furo[2,3-d]pyrimidine 21e | 21 | [2][3][4][5] |
| Sorafenib (Alternative) | 41.1 | [1] |
| Sunitinib (Alternative) | Varies by assay | [6][7][8][9] |
Table 2: Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Selectivity (WT/Mutant) | Reference |
| Furo[2,3-d]pyrimidine 20m | 3 | >3 (less active vs VEGFR2) | - | |
| Furo[2,3-d]pyrimidine 20p | 3 | >3 (less active vs VEGFR2) | - | |
| Furo[2,3-d]pyrimidine 38 | 3961 | ~495 | ~8-fold | [10][11] |
| Furo[2,3-d]pyrimidine 49 | - | 26 (CC50) | - | [10][11] |
| Gefitinib (Alternative) | ~33-50 | Varies (sensitive) | - | [12][13][14][15][16] |
Table 3: Furo[2,3-d]pyrimidine Derivatives as PI3K/AKT Inhibitors
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | AKT IC50 (nM) | Reference |
| Furo[2,3-d]pyrimidine 10b | 175 | 71 | 411 | [17][18][19] |
| Pictilisib (GDC-0941) (Alternative) | 3 | 33 | - | [20][21][22][23][24][25] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Methodologies for Kinase Selectivity Profiling
Accurate determination of the in vitro kinase selectivity profile is paramount for the preclinical evaluation of any kinase inhibitor. Below are detailed protocols for commonly employed assays.
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay format measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.
Protocol:
-
Reaction Setup: In a 96-well or 384-well white opaque plate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the this compound-based inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Measurement: After a brief incubation at room temperature, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence-Based Kinase Assay (e.g., Time-Resolved FRET)
These assays often rely on the use of a specific antibody that recognizes the phosphorylated substrate. The binding of a fluorescently labeled antibody to the phosphorylated substrate results in a detectable change in a fluorescence property, such as fluorescence resonance energy transfer (FRET).
Protocol:
-
Reaction Setup: In a suitable microplate (e.g., black, low-binding), combine the kinase, a fluorescently labeled substrate, and assay buffer.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate at the optimal temperature and time for the kinase.
-
Detection: Add a solution containing a detection reagent, such as a europium-labeled anti-phospho-substrate antibody.
-
Measurement: After an incubation period to allow for antibody binding, measure the time-resolved fluorescence signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the luminescence-based assay.
Radiometric Kinase Assay
This classic and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP or [γ-³²P]ATP) onto a substrate.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the inhibitor at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate at the optimal temperature for the kinase.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unbound radiolabeled ATP is washed away.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the amount of phosphate incorporated and calculate the percentage of inhibition to derive the IC50 value.
Discussion and Future Directions
The data presented in this guide highlights that the furo[2,3-d]pyrimidine scaffold is a versatile starting point for the development of potent kinase inhibitors. The representative compounds demonstrate significant inhibitory activity against key cancer-related kinases such as VEGFR-2, EGFR, and PI3K.
The selectivity profile of these inhibitors is a critical determinant of their therapeutic potential. While some derivatives show promising selectivity, others exhibit a more multi-targeted profile. For instance, some furo[2,3-d]pyrimidine derivatives show potent inhibition of both VEGFR-2 and EGFR, which could be advantageous in certain cancer types where both pathways are active. However, for indications where a more targeted approach is desired to minimize off-target toxicities, further medicinal chemistry efforts are needed to enhance selectivity.
The 4-chloro-furo[2,3-d]pyrimidine core remains a particularly attractive starting point for further optimization. The chlorine atom can be readily displaced by various nucleophiles, allowing for the exploration of a wide chemical space to fine-tune the inhibitor's interaction with the target kinase's active site. Future research should focus on:
-
Comprehensive Kinome Screening: Generating extensive selectivity data for novel this compound derivatives against a broad panel of kinases is essential to fully understand their off-target profiles.
-
Structure-Based Drug Design: Obtaining co-crystal structures of these inhibitors bound to their target kinases will provide invaluable insights for designing next-generation compounds with improved potency and selectivity.
-
Cellular and In Vivo Studies: Translating the in vitro potency and selectivity into cellular efficacy and in vivo anti-tumor activity is the ultimate goal.
References
- 1. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of patient selection for gefitinib in non-small cell lung cancer by combined analysis of epidermal growth factor receptor mutation, K-ras mutation, and Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. selleck.co.jp [selleck.co.jp]
- 22. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oncotarget.com [oncotarget.com]
- 24. benchchem.com [benchchem.com]
- 25. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
A Comparative Guide to Kinase Inhibitor Scaffolds: The Furo[2,3-d]pyrimidine Core Versus Key Alternatives in Drug Design
Introduction: The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. At the heart of every kinase inhibitor is its chemical scaffold—the core molecular framework upon which its activity, selectivity, and pharmaceutical properties are built. The choice of scaffold is a pivotal decision in drug design, dictating how the molecule will interact with the highly conserved ATP-binding pocket of kinases and influencing its overall developability.
This guide provides an in-depth comparison of the 4-chlorofuro[2,3-d]pyrimidine scaffold against other privileged scaffolds in kinase inhibitor design. We will explore the structural advantages, synthetic versatility, and biological implications of each core, supported by experimental data and protocols to provide a comprehensive resource for researchers in the field.
The Furo[2,3-d]pyrimidine Scaffold: A Privileged Purine Bioisostere
The furo[2,3-d]pyrimidine system is a fused heterocyclic scaffold that has gained significant traction in medicinal chemistry.[1][2] Structurally, it acts as a bioisostere of purine, the core of adenosine triphosphate (ATP), allowing it to effectively compete for the kinase hinge region—the anchor point for ATP within the catalytic site.[1][3]
The 4-chloro derivative is particularly valuable. The chlorine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the late-stage introduction of a wide variety of substituents, providing a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This synthetic tractability is a key reason for its prevalence in kinase inhibitor libraries.
Key Advantages:
-
Bioisosteric Mimicry: Its structural similarity to adenine allows for strong and specific interactions with the kinase hinge region.[1]
-
Synthetic Versatility: The 4-chloro position is ideal for rapid library synthesis and structure-activity relationship (SAR) studies.[2][4]
-
Proven Efficacy: This scaffold is the foundation for inhibitors targeting critical kinases in oncogenic pathways, such as the PI3K/AKT pathway.[5][6]
Below is a diagram illustrating the bioisosteric relationship between the natural kinase substrate core (adenine) and the furo[2,3-d]pyrimidine and related pyrrolo[2,3-d]pyrimidine scaffolds.
Caption: Bioisosteric relationship of key inhibitor scaffolds to adenine.
Comparative Analysis of Major Kinase Inhibitor Scaffolds
While the furo[2,3-d]pyrimidine core is highly effective, the landscape of kinase inhibitor scaffolds is diverse.[7][8] Different scaffolds offer unique advantages in targeting specific kinases or overcoming challenges like drug resistance.
| Scaffold | Core Structure | Inhibition Type | Key FDA-Approved Examples | Advantages & Disadvantages |
| Furo[2,3-d]pyrimidine | Fused furan and pyrimidine rings | Type I (ATP-Competitive) | (Numerous clinical candidates) | Advantages: Strong hinge binding, excellent synthetic tractability at C4-position, proven anti-cancer activity.[1][5] Disadvantages: Can have planarity issues affecting solubility. |
| Pyrrolo[2,3-d]pyrimidine | Fused pyrrole and pyrimidine rings | Type I, Covalent | Ruxolitinib, Tofacitinib | Advantages: Highly privileged scaffold, basis for multiple approved drugs, versatile for targeting diverse kinases (JAK, EGFR).[4][9] Disadvantages: Can face similar off-target issues as other ATP-mimetics. |
| Quinazoline | Fused benzene and pyrimidine rings | Type I, Covalent (Irreversible) | Gefitinib, Erlotinib, Osimertinib | Advantages: Historically significant, well-understood SAR, forms the basis of first- and third-generation EGFR inhibitors.[10] Disadvantages: Prone to resistance via mutations (e.g., T790M), potential for off-target toxicities. |
| Pyrido[2,3-d]pyrimidine | Fused pyridine and pyrimidine rings | Type I | Palbociclib (CDK4/6) | Advantages: Highly successful in targeting cell cycle kinases, demonstrates that scaffold isomers can yield vastly different selectivity profiles.[11][12] Disadvantages: Synthesis can be more complex than for other fused pyrimidines. |
| Acrylamide-bearing Scaffolds | Various (e.g., Pyrimidine) + Acrylamide "warhead" | Covalent (Irreversible) | Ibrutinib, Osimertinib, Afatinib | Advantages: High potency and prolonged duration of action, can overcome resistance by targeting non-catalytic cysteines.[10][13] Disadvantages: Potential for off-target reactivity and associated toxicities.[14] |
| Allosteric Scaffolds | Highly diverse, non-ATP mimetic | Allosteric (Type III/IV) | Trametinib (MEK inhibitor) | Advantages: High degree of selectivity as they bind to less conserved pockets, can inhibit kinases that are difficult to target with ATP-competitive drugs.[15][16] Disadvantages: Rational design is challenging due to the lack of a common binding site.[17] |
Targeted Signaling Pathways: The PI3K/AKT/mTOR Axis
Many of the compared scaffolds, including furo[2,3-d]pyrimidine derivatives, are designed to inhibit kinases within critical oncogenic signaling pathways like the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, making its components prime therapeutic targets.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by various kinase inhibitors.
Experimental Methodologies and Workflows
The evaluation of novel kinase inhibitors requires robust and reproducible experimental protocols. The causality behind experimental choices is critical; for instance, starting with a versatile scaffold allows for efficient exploration of chemical space, while standardized biochemical assays ensure data comparability.
General Experimental Workflow for Kinase Inhibitor Discovery
The path from scaffold selection to a lead candidate follows a well-defined, iterative process.
Caption: A typical workflow for the discovery and development of a kinase inhibitor.
Protocol 1: Synthesis of a 4-Anilino-furo[2,3-d]pyrimidine Derivative
This protocol describes a standard SNAr reaction, a cornerstone for diversifying the this compound scaffold. The choice of a mild base like diisopropylethylamine (DIPEA) is crucial to prevent side reactions, while the polar aprotic solvent N-methyl-2-pyrrolidone (NMP) facilitates the reaction by solvating the ionic intermediates.
Objective: To synthesize a 4-substituted furo[2,3-d]pyrimidine via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-5-methylfuro[2,3-d]pyrimidine (1 equivalent)
-
3-Ethynylaniline (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (3 equivalents)
-
N-methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-chloro-5-methylfuro[2,3-d]pyrimidine in NMP, add 3-ethynylaniline and DIPEA.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. This self-validating step ensures the reaction proceeds to completion before workup.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing EtOAc and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarb wash is essential to remove any remaining acidic impurities or excess DIPEA salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/EtOAc) to yield the pure 4-(3-ethynylphenylamino)-5-methylfuro[2,3-d]pyrimidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the IC₅₀ value of a compound, which is the concentration required to inhibit 50% of the kinase's activity. It uses an ATP depletion assay format, where the amount of ATP remaining after the kinase reaction is quantified via a luciferase-based system. The light output is inversely proportional to kinase activity.
Objective: To determine the IC₅₀ of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
Test compound (e.g., furo[2,3-d]pyrimidine derivative) dissolved in DMSO
-
Staurosporine or other known inhibitor (Positive Control)
-
DMSO (Negative Control)
-
Kinase buffer (containing MgCl₂, DTT)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Also include wells with only DMSO (100% activity control) and a known inhibitor like staurosporine (0% activity control).
-
Kinase Reaction: a. Prepare a master mix containing the kinase and its specific substrate in kinase buffer. b. Add the kinase/substrate mix to all wells containing the compounds and controls. c. Allow the plate to incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure assay sensitivity.
-
Incubation: Incubate the plate at room temperature for 1 hour. The duration may need optimization depending on the kinase's turnover rate.
-
Detection: a. Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. b. Add an equal volume of the Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction. c. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_positive_control] / [RLU_negative_control - RLU_positive_control]). b. Plot the % Inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Conclusion
The this compound scaffold represents a highly effective and synthetically versatile starting point for the design of potent and selective kinase inhibitors. Its success stems from its ability to act as a purine bioisostere, effectively targeting the ATP hinge region of a wide range of kinases. However, the field of kinase drug discovery is not monolithic. Alternative scaffolds, such as quinazolines and pyrido[2,3-d]pyrimidines, have led to blockbuster drugs by offering different selectivity profiles and properties. Furthermore, the advent of covalent and allosteric inhibitors has opened new avenues for targeting kinases that were previously considered "undruggable."
A successful drug discovery program requires a deep understanding of the advantages and limitations of each scaffold. By leveraging the appropriate core structure and applying rigorous experimental validation, researchers can continue to develop the next generation of targeted therapies to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. srinichem.com [srinichem.com]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allosteric Kinase Library - Enamine [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of Substituted Furo[2,3-d]pyrimidine Derivatives
In the landscape of anticancer drug discovery, the furo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" due to its structural similarity to purines, enabling it to effectively interact with a variety of enzymatic targets.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various substituted furo[2,3-d]pyrimidine derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this promising field.
The Furo[2,3-d]pyrimidine Scaffold: A Versatile Tool in Oncology Research
Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention for their potential as anticancer agents.[1] Their mechanism of action is often attributed to the inhibition of protein kinases, which are critical enzymes that regulate cell growth, proliferation, and survival, and are frequently dysregulated in cancerous cells.[2][3] The versatility of the furo[2,3-d]pyrimidine core allows for a wide range of chemical modifications, leading to derivatives with potent and selective inhibitory activities against various oncogenic kinases.[1]
Comparative Cytotoxicity of Substituted Furo[2,3-d]pyrimidine Derivatives
The cytotoxic potential of furo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives against a panel of human cancer cell lines.
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine-based chalcones | Halogen-bearing (Compound 5d) | MCF-7 (Breast) | 1.20 ± 0.21 | [4] |
| Furo[2,3-d]pyrimidine-based chalcones | Halogen-bearing (Compound 5e) | MCF-7 (Breast) | 1.90 ± 0.32 | [4] |
| Furo[2,3-d]pyrimidine-based chalcones | Halogen-bearing (Compound 5e) | NCI 59 Cell Line Panel (Mean) | 1.23 | [4] |
| Furo[2,3-d]pyrimidine derivative | Compound 4c | A549 (Lung) | >25 | [5] |
| Furo[2,3-d]pyrimidine derivative | Compound 7b | A549 (Lung) | 6.66 | [5] |
| Furo[2,3-d]pyrimidine derivative | Compound 7c | A549 (Lung) | 10.3 | [5] |
| Furo[2,3-d]pyrimidine derivative | Compound 4c | HT-29 (Colon) | 21.4 | [5] |
| Furo[2,3-d]pyrimidine derivative | Compound 7b | HT-29 (Colon) | 8.51 | [5] |
| Furo[2,3-d]pyrimidine derivative | Compound 7c | HT-29 (Colon) | 12.1 | [5] |
| Furo[2,3-d]pyrimidine derivative | Compound 4c | PC3 (Prostate) | 22.1 | [5] |
| Furo[2,3-d]pyrimidine derivative | Compound 7b | PC3 (Prostate) | 14.5 | [5] |
| Furo[2,3-d]pyrimidine derivative | Compound 7c | PC3 (Prostate) | 23.2 | [5] |
| Furo[2,3-d]pyrimidine derivative | Compound 10b | HS 578T (Breast) | 1.51 | [6] |
| Furo[2,3-d]pyrimidine L-ascorbic acid derivative | C-5-alkynyluracil with p-substituted phenylacetylene | HeLa (Cervical) | 3.0 | [7] |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydro | HeLa (Cervical) | 6.55 ± 0.31 | [8] |
Key Observations:
-
Halogen Substitutions: The presence of halogens on the chalcone-based furo[2,3-d]pyrimidine derivatives (compounds 5d and 5e) demonstrated potent anti-proliferative activity, particularly against the MCF-7 breast cancer cell line.[4]
-
Varied Substituent Effects: The cytotoxicity of furo[2,3-d]pyrimidine derivatives against lung (A549), colon (HT-29), and prostate (PC3) cancer cell lines was significantly influenced by different substitutions, as seen in the varied IC50 values for compounds 4c, 7b, and 7c.[5]
-
Potent and Selective Activity: Compound 10b, a 1,3,4-thiadiazole-containing furo[2,3-d]pyrimidine derivative, exhibited potent and selective antiproliferative activity against the HS 578T breast cancer cell line.[6] This highlights the potential for developing highly targeted therapies.
-
Broad Spectrum of Activity: The diverse range of IC50 values across multiple cancer cell lines, including cervical and prostate cancers, underscores the broad therapeutic potential of this class of compounds.[7][8]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many furo[2,3-d]pyrimidine derivatives are attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[1] One such critical pathway is the PI3K/AKT pathway, which is often hyperactivated in cancer.
Caption: Furo[2,3-d]pyrimidine derivatives inhibiting the PI3K/AKT signaling pathway.
Some furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and AKT.[6][9] By blocking these key kinases, these compounds can effectively halt the downstream signaling cascade that promotes cancer cell growth and survival, ultimately leading to apoptosis (programmed cell death).
Another important target for some furo[2,3-d]pyrimidine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[5]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
In vitro cytotoxicity assays are fundamental tools in the early stages of drug development for evaluating the toxic effects of compounds on cells.[10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[12][13][14]
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Step-by-Step Methodology for MTT Assay:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the furo[2,3-d]pyrimidine derivatives in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Addition:
-
Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The furo[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The diverse cytotoxic activities observed with different substitutions underscore the importance of continued structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds. The methodologies outlined in this guide provide a framework for the comparative evaluation of new furo[2,3-d]pyrimidine derivatives, facilitating the identification of lead candidates for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library | Semantic Scholar [semanticscholar.org]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. kosheeka.com [kosheeka.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
A Senior Application Scientist's Guide to the Validation of 4-Chlorofuro[2,3-d]pyrimidine as a Viable Fragment for Drug Discovery
Introduction: The Philosophy of Fragment-Based Drug Discovery and the Quest for Privileged Scaffolds
In modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful and efficient alternative to traditional High-Throughput Screening (HTS).[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with smaller, simpler chemical entities known as "fragments" (typically with a molecular weight < 300 Da).[2][3] The core principle is that these fragments, despite their low initial binding affinity (often in the micromolar to millimolar range), form highly efficient and high-quality interactions with the target protein.[4] This "atom-efficient" binding provides a more rational and structurally guided starting point for optimization into potent lead compounds.[1][5] The success of FBDD is underscored by the development of several marketed drugs, including the kinase inhibitors Vemurafenib and Erdafitinib.[1]
Central to the success of FBDD is the careful design of the fragment library. A key strategy involves the inclusion of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[6][7] These scaffolds often mimic the core structures of endogenous ligands, granting them broad utility. The furo[2,3-d]pyrimidine core is one such scaffold. As a bioisostere of purine, the fundamental building block of ATP, it is exceptionally well-suited to target the ATP-binding sites of numerous enzymes, particularly protein kinases, which play crucial roles in cellular signaling and are frequently implicated in diseases like cancer.[8][9] This guide provides an in-depth validation of a specific, highly versatile derivative: 4-Chlorofuro[2,3-d]pyrimidine, establishing its utility as a premier fragment for kinase inhibitor discovery.
The Furo[2,3-d]pyrimidine Core: A Privileged Kinase Hinge-Binder
The furo[2,3-d]pyrimidine scaffold's resemblance to purine allows it to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring point for most kinase inhibitors.[8] The 4-chloro substituent elevates this privileged scaffold to an exceptionally useful fragment for two primary reasons:
-
Reactive Handle for Elaboration: The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This provides medicinal chemists with reliable and high-yielding methods to "grow" the fragment by introducing a variety of chemical moieties to explore the surrounding pocket and rapidly increase potency.[10]
-
Vectorial Control: The C4 position points directly out of the hinge region and towards the solvent-exposed area of the ATP pocket in most kinases. This provides a clear and logical "exit vector" for chemical elaboration, guiding a structure-based drug design campaign.
Comparative Analysis: this compound vs. Alternative Kinase Fragments
To establish the value of this compound, it is essential to compare it with other commonly used kinase-directed fragments. The choice of a starting fragment is critical, as it dictates the trajectory of the entire optimization campaign.
| Parameter | This compound | 4-Chloro-7-azaindole | 2-Aminopyrimidine | Indazole |
| Scaffold Type | Purine Bioisostere | Purine Bioisostere | Hinge-Binder | Hinge-Binder |
| Molecular Weight ( g/mol ) | 168.56 | 152.58 | 95.11 | 118.14 |
| Key Hinge Interaction | N1 (H-bond acceptor), N3 (acceptor) | N7 (H-bond acceptor), Pyrrole-NH (donor) | N1 (acceptor), Amino-NH2 (donor) | N2 (acceptor), N1-H (donor) |
| Primary Elaboration Vector | C4 (SNAr, Cross-coupling) | C4 (SNAr, Cross-coupling) | C4/C6 positions | C3, C5 positions |
| Synthetic Accessibility | Moderate; multi-step syntheses are well-documented.[11] | High; commercially available and readily synthesized. | Very High; a common building block. | High; various synthetic routes are established. |
| Known Target Space | Broad kinase inhibitor activity (EGFR, HER2, PI3K, etc.).[8][12] | Broad kinase inhibitor activity.[7] | Very broad, found in many approved kinase inhibitors.[13] | PIM, PI3K, and other kinases.[13] |
| Ligand Efficiency (LE) | Generally high due to compact, purine-like core. | High. | Variable, can be very high. | High. |
Analysis: While simpler fragments like 2-aminopyrimidine offer lower molecular weight, the this compound scaffold provides a more rigid and pre-organized structure for binding to the kinase hinge. Its key advantage lies in the highly reliable and vectorially defined reactivity of the C4-chloro position, making it an exceptional starting point for rational, structure-guided optimization.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectivity of kinase inhibitor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a research program. Among the plethora of options, the furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores have emerged as "privileged scaffolds," demonstrating significant promise in targeting a wide array of protein kinases implicated in oncology and other therapeutic areas. This guide provides a detailed, head-to-head comparison of these two important heterocyclic systems, offering insights into their structural nuances, synthetic accessibility, and functional implications for kinase inhibitor design.
At a Glance: Furo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
| Feature | Furo[2,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Core Structure | A furan ring fused to a pyrimidine ring. | A pyrazole ring fused to a pyrimidine ring. |
| Bioisosteric Relationship | Structural analogue of purine. | Isostere of the adenine ring of ATP.[1] |
| Key Targets | PI3K/AKT, EGFR/HER2, VEGFR-2, FLT3.[2][3] | Src family kinases, BTK, CDKs, PKD, FLT3, VEGFR.[4][5] |
| Clinically Approved Drugs | None to date. | Ibrutinib (BTK inhibitor).[1] |
| Synthetic Accessibility | Versatile synthesis from furan or pyrimidine precursors.[2] | Well-established synthetic routes, often starting from pyrazole precursors.[6][7] |
| Key Advantages | Potential for novel intellectual property, demonstrated activity against key cancer targets. | Proven clinical success, well-understood SAR for multiple kinase families.[1] |
| Challenges | Less explored clinically compared to pyrazolo[3,4-d]pyrimidines. | Potential for off-target effects due to broad kinase activity of some derivatives. |
Delving Deeper: A Comparative Analysis
Structural and Electronic Properties
The fundamental difference between the two scaffolds lies in the five-membered ring fused to the pyrimidine. The furo[2,3-d]pyrimidine core contains a furan ring, introducing an oxygen atom, while the pyrazolo[3,4-d]pyrimidine core features a pyrazole ring with two nitrogen atoms. This seemingly subtle variation has profound implications for the electronic properties and hydrogen bonding capabilities of the molecules.
The pyrazolo[3,4-d]pyrimidine scaffold, being an isostere of adenine, effectively mimics the natural ligand of kinases, ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site.[1] This has been a cornerstone of its success in kinase inhibitor design. The furo[2,3-d]pyrimidine scaffold, as a purine bioisostere, also engages in hinge binding, but the oxygen atom of the furan ring alters the electronic distribution and steric profile compared to the nitrogen-rich pyrazole ring.[8]
Synthesis and Chemical Diversification
Both scaffolds offer robust and versatile synthetic routes, allowing for extensive chemical modifications to explore structure-activity relationships (SAR).
Furo[2,3-d]pyrimidine Synthesis: Synthetic strategies for the furo[2,3-d]pyrimidine core are well-documented and typically involve two main approaches: construction of the furan ring onto a pre-existing pyrimidine or formation of the pyrimidine ring on a furan precursor.[2] A common method starts with readily available materials like acetylacetone, which undergoes a series of reactions to form a substituted furan intermediate, followed by cyclization to yield the furo[2,3-d]pyrimidine core.[2] This allows for the introduction of diverse substituents on both the furan and pyrimidine rings.
Pyrazolo[3,4-d]pyrimidine Synthesis: The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is also well-established, with numerous methods reported.[6][7] A prevalent strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole. For instance, 5-aminopyrazole-4-carbonitrile is a common starting material that can be cyclized with various reagents to afford the desired pyrazolo[3,4-d]pyrimidine core. This approach provides a convenient handle for diversification at different positions of the scaffold.
Kinase Targeting and Structure-Activity Relationship (SAR)
Both scaffolds have yielded potent inhibitors against a range of kinases. However, the breadth of validated targets and the depth of SAR understanding differ.
Furo[2,3-d]pyrimidine Inhibitors
The furo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for several key cancer-related kinases.
-
PI3K/AKT Pathway: Derivatives of furo[2,3-d]pyrimidine have shown potent inhibitory activity against PI3Kα/β and AKT, crucial nodes in a signaling pathway frequently dysregulated in cancer.[3] For instance, compound 10b from a recent study demonstrated impressive dual inhibitory activity with IC50 values of 0.175 µM (PI3Kα), 0.071 µM (PI3Kβ), and 0.411 µM (AKT).[9]
-
Receptor Tyrosine Kinases (RTKs): This scaffold has also been utilized to target RTKs like EGFR, HER2, and VEGFR-2. The substitution pattern on the furo[2,3-d]pyrimidine core is critical for determining selectivity towards different kinase families.[2]
The SAR for furo[2,3-d]pyrimidine inhibitors is an active area of investigation. Generally, substitutions at the 4-position of the pyrimidine ring are crucial for hinge-binding interactions, while modifications at the 5- and 6-positions of the furan ring can modulate potency and selectivity.[8]
Pyrazolo[3,4-d]pyrimidine Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold boasts a more extensive track record in kinase inhibitor discovery, with a wealth of SAR data and a clinically approved drug.
-
Bruton's Tyrosine Kinase (BTK): The most notable example is Ibrutinib , an FDA-approved irreversible inhibitor of BTK for the treatment of B-cell malignancies.[1] Its success has solidified the potential of the pyrazolo[3,4-d]pyrimidine scaffold.
-
Src Family Kinases (SFKs): The pyrazolo[3,4-d]pyrimidine derivatives PP1 and PP2 were among the first potent and selective inhibitors of Src family kinases to be discovered, paving the way for further exploration of this scaffold.[5]
-
Cyclin-Dependent Kinases (CDKs): Numerous pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle.[10][11]
-
FLT3 and VEGFR: This scaffold has also yielded potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2), important targets in acute myeloid leukemia.[12][13]
The SAR for pyrazolo[3,4-d]pyrimidine inhibitors is well-established for many kinase families. The N1 position of the pyrazole ring is a key point for substitution to influence selectivity and potency. The 4-position of the pyrimidine ring is critical for hinge binding, and modifications at the 3- and 6-positions can be tailored to exploit specific features of the kinase active site.[5]
Experimental Protocols
To provide a practical context, here are representative protocols for evaluating the efficacy of these kinase inhibitors.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell-Based Proliferation Assay
This protocol outlines a common method to assess the anti-proliferative activity of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
Both furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are powerful tools in the arsenal of medicinal chemists for the design of novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core has a proven track record, exemplified by the clinical success of Ibrutinib, and benefits from a deep well of SAR knowledge across numerous kinase families. This makes it a reliable choice for targeting well-validated kinases.
The furo[2,3-d]pyrimidine scaffold, while less explored clinically, presents an exciting opportunity for the discovery of novel inhibitors with potentially different selectivity profiles and intellectual property landscapes. The demonstrated activity against key oncogenic pathways underscores its therapeutic potential.
Ultimately, the choice between these two scaffolds will depend on the specific goals of the drug discovery program, including the target kinase, the desired selectivity profile, and the competitive landscape. A thorough understanding of the nuances of each scaffold, as outlined in this guide, is essential for making an informed decision and maximizing the chances of success in the challenging but rewarding field of kinase inhibitor development.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Selectivity of 4-Chlorofuro[2,3-d]pyrimidine Kinase Inhibitors
The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The introduction of a 4-chloro substituent provides a crucial handle for synthetic elaboration, allowing for the generation of diverse compound libraries targeting a wide array of kinases, including EGFR and HER2.[1] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target interactions.[2][3] These unintended interactions can lead to cellular toxicity, misleading experimental results, or even unexpected therapeutic opportunities.[4][5]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the off-target effects of novel 4-Chlorofuro[2,3-d]pyrimidine derivatives. We will delve into a multi-pronged approach, combining computational prediction with robust biochemical and cell-based validation assays. The objective is to build a detailed selectivity profile, enabling a clear comparison between lead candidates and guiding further optimization efforts.
The Rationale: Why a Multi-Faceted Approach is Crucial
Relying on a single assay is insufficient for a thorough off-target assessment. Each methodology possesses unique strengths and limitations. By integrating computational, biochemical, and cellular techniques, we create a self-validating system that provides a holistic view of a compound's interaction profile.
-
Computational Methods offer a rapid, cost-effective first pass to predict potential off-target liabilities based on structural or ligand-based similarity.[5][6][7]
-
Biochemical Assays , particularly large-scale kinome panels, provide the gold standard for quantifying direct interactions between an inhibitor and a purified kinase.[3][8][9]
-
Cell-Based Assays are essential for confirming target engagement in a physiological context and observing the downstream consequences of on- and off-target inhibition.[10][11]
Caption: On-target vs. Off-target interactions of a kinase inhibitor.
Phase 1: In Silico Prediction and Profiling
Before embarking on extensive wet-lab experiments, computational tools can help prioritize compounds and anticipate potential off-target interactions. This initial screen helps to focus resources on the most promising candidates.
Methodology: Comparative Structural Analysis and Virtual Screening
The rationale behind this approach is that kinases with similar ATP-binding site architecture are more likely to be inhibited by the same compound.
Experimental Protocol:
-
Target Acquisition: Obtain high-resolution crystal structures of the intended kinase target (e.g., EGFR) complexed with a known ligand from the Protein Data Bank (PDB).
-
Binding Site Definition: Define the ATP-binding pocket of the primary target.
-
Structural Homology Search: Use structural alignment algorithms to compare the target's binding site against a database of all known human kinase structures. This will generate a list of structurally related kinases.
-
Molecular Docking: Perform molecular docking simulations to predict the binding affinity of your this compound derivatives against the primary target and the list of structurally similar off-targets.[5]
-
Scoring and Ranking: Rank the potential off-targets based on the predicted binding energies. A lower binding energy suggests a higher likelihood of interaction.
Phase 2: Biochemical Kinome Profiling
Biochemical screening against a large panel of kinases is the cornerstone of off-target assessment.[11] This approach directly measures the interaction of a compound with a wide array of purified kinases, providing a quantitative measure of potency and a broad view of selectivity.
Comparison of Leading Platforms:
| Feature | KINOMEscan® (Binding Assay) | KinaseProfiler™ (Activity Assay) |
| Principle | Active site-directed competition binding assay. Measures the amount of kinase captured on a solid support.[9][12] | Radiometric assay ([³³P]-ATP) that directly measures the inhibition of substrate phosphorylation.[9][13] |
| Output | Dissociation constant (Kd) or percent of control.[12] | IC50 value or percent inhibition at a fixed concentration. |
| ATP Dependence | ATP-independent, providing a true thermodynamic measurement of binding affinity.[8] | ATP-dependent, so results can be influenced by the ATP concentration used in the assay.[13][14] |
| Panel Size | Over 480 kinases, including wild-type and mutant forms.[8][15] | Extensive panels covering the majority of the human kinome.[9] |
| Best For | Quantifying direct binding affinity for a wide range of inhibitors, including Type I and II. | Determining functional inhibition of kinase catalytic activity. |
Experimental Workflow: Large-Panel Kinase Screening
Caption: Workflow for quantitative biochemical kinase profiling.
Illustrative Data Summary:
The results from a kinome scan are typically represented as a percentage of the control, where a lower percentage indicates stronger binding or inhibition.
| Kinase Target | Compound A (% Control @ 1µM) | Compound B (% Control @ 1µM) |
| EGFR (On-Target) | 0.5 | 1.2 |
| HER2 (On-Target) | 1.1 | 2.5 |
| ABL1 | 85.2 | 91.5 |
| AURKA | 75.6 | 88.1 |
| SRC | 15.3 | 65.4 |
| VEGFR2 | 22.8 | 72.3 |
| LCK | 68.9 | 85.7 |
| ... (400+ other kinases) | ... | ... |
| Table populated with hypothetical data for illustrative purposes. |
From this initial screen, Compound A shows potential off-target activity against SRC and VEGFR2, which would warrant follow-up dose-response studies to determine the precise Kd or IC50 values.
Phase 3: Cell-Based Target Engagement and Phenotypic Screening
Confirming that a compound interacts with its intended and unintended targets within a living cell is a critical validation step.[10] Cellular context is key, as factors like cell permeability, metabolism, and the presence of scaffolding proteins can influence a compound's activity.
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[10][16] The principle is that ligand binding stabilizes a target protein, resulting in an increased melting temperature.[10]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 for EGFR) and treat with various concentrations of the this compound derivative or a vehicle control.
-
Heat Shock: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) in a PCR machine.[10]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein via centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based method like Western Blot or AlphaLISA®.[10]
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.[17]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Methodology 2: Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on cellular characteristics without a preconceived bias for a specific target.[18][19] This approach is invaluable for identifying unexpected off-target effects that result in a specific cellular phenotype.
Experimental Protocol: High-Content Imaging (Cell Painting)
-
Cell Culture and Treatment: Plate cells in multi-well plates and treat with your compound library.
-
Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton, Golgi).[20]
-
Imaging: Acquire multi-channel fluorescence images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to extract hundreds of quantitative features from each cell (e.g., size, shape, texture, intensity).
-
Fingerprint Generation: The collection of features for each treatment constitutes a "phenotypic fingerprint."
-
Comparison: Compare the fingerprints of your test compounds to a reference library of compounds with known mechanisms of action. A similar fingerprint suggests a similar mechanism, potentially revealing off-target activities.[20]
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The systematic application of these comparative assays provides a robust and multi-dimensional understanding of a this compound derivative's selectivity. By identifying and quantifying off-target interactions early in the drug discovery pipeline, researchers can make more informed decisions, prioritize candidates with the highest potential for success, and rationally design next-generation molecules with improved safety and efficacy profiles.[18][21] This rigorous, evidence-based approach is fundamental to advancing novel kinase inhibitors from the bench to the clinic.
References
- 1. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Chlorofuro[2,3-d]pyrimidine Synthesis Routes
In the landscape of medicinal chemistry and drug development, the furo[2,3-d]pyrimidine scaffold is a privileged structure, owing to its structural analogy to purines, which allows for potent and selective inhibition of various protein kinases. The 4-chloro derivative, 4-Chlorofuro[2,3-d]pyrimidine, serves as a crucial intermediate, a versatile linchpin for the synthesis of a diverse array of biologically active molecules. The synthetic efficiency of accessing this key building block is therefore of paramount importance to researchers in the field. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, supported by experimental data and field-proven insights to aid researchers in selecting the most appropriate methodology for their specific needs.
Introduction to this compound
This compound is a heterocyclic compound that has garnered significant attention in pharmaceutical research. Its utility lies in the reactivity of the chlorine atom at the 4-position, which can be readily displaced by a variety of nucleophiles, enabling the facile introduction of diverse functional groups and the construction of extensive compound libraries for drug discovery programs. Derivatives of this scaffold have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1]
This guide will dissect two distinct synthetic strategies for the preparation of this compound:
-
Route 1: The Classical Multi-Step Synthesis , a traditional and well-established pathway involving the sequential construction of the furo[2,3-d]pyrimidine core followed by a chlorination step.
-
Route 2: The Modern One-Pot, Three-Component Synthesis , a more contemporary approach that leverages the principles of green chemistry to construct the heterocyclic core in a single, efficient step.
We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their synthetic efficiency based on key metrics such as overall yield, reaction time, operational simplicity, and potential for scalability.
Route 1: The Classical Multi-Step Synthesis
This linear approach is a robust and frequently employed method for the synthesis of this compound. It typically proceeds through three key stages: 1) formation of a substituted 2-aminofuran, 2) cyclization to the 4-hydroxyfuro[2,3-d]pyrimidine, and 3) chlorination to the final product.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5,6-disubstituted-furan-3-carbonitrile
This initial step involves the condensation of a suitable α-hydroxyketone with malononitrile. For the synthesis of an unsubstituted furo[2,3-d]pyrimidine core at the 5 and 6 positions, a common starting material is an α-halo ketone which reacts with malononitrile.
-
Reaction: An α-chloro or α-bromo ketone is reacted with malononitrile in the presence of a base such as sodium ethoxide.
-
Rationale: The base deprotonates the active methylene group of malononitrile, creating a potent nucleophile that displaces the halide from the α-halo ketone. A subsequent intramolecular cyclization and dehydration leads to the formation of the 2-aminofuran-3-carbonitrile.
Step 2: Synthesis of 4-Hydroxyfuro[2,3-d]pyrimidine
The 2-aminofuran-3-carbonitrile intermediate is then cyclized to form the furo[2,3-d]pyrimidin-4(3H)-one.
-
Reaction: The 2-aminofuran-3-carbonitrile is heated with formic acid and acetic anhydride.
-
Rationale: The formic acid serves as the source for the C4 carbon of the pyrimidine ring, while the acetic anhydride acts as a dehydrating agent to facilitate the cyclization. The reaction proceeds through the formation of a formamidine intermediate which then undergoes intramolecular cyclization to yield the 4-hydroxyfuro[2,3-d]pyrimidine.
Step 3: Synthesis of this compound
The final step is the chlorination of the 4-hydroxy group.
-
Reaction: The 4-hydroxyfuro[2,3-d]pyrimidine is refluxed with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]
-
Rationale: POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic systems to chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of excess POCl₃ often serves as both the reagent and the solvent.[2] Modern protocols have been developed to use equimolar amounts of POCl₃ in a sealed reactor to improve safety and reduce waste.[2]
Synthetic Pathway Diagram
Caption: Workflow for the classical multi-step synthesis of this compound.
Route 2: The Modern One-Pot, Three-Component Synthesis
In contrast to the linear approach of Route 1, this modern strategy focuses on efficiency and atom economy by combining multiple bond-forming events in a single reaction vessel. This one-pot, three-component reaction (3-MCR) offers a more streamlined and environmentally benign pathway to the furo[2,3-d]pyrimidine core.
Experimental Protocol
Step 1: One-Pot Synthesis of 4-Hydroxyfuro[2,3-d]pyrimidine Derivative
This reaction brings together three starting materials to rapidly construct the furo[2,3-d]pyrimidine scaffold.
-
Reaction: An arylglyoxal monohydrate, a 1,3-dicarbonyl compound (such as barbituric acid or 1,3-dimethylbarbituric acid), and an isocyanide are reacted in the presence of a catalyst in a suitable solvent.[1][4]
-
Rationale: The reaction is believed to proceed via an initial Knoevenagel condensation between the arylglyoxal and the 1,3-dicarbonyl compound to form a reactive intermediate. This is followed by a Michael addition of the isocyanide and a subsequent intramolecular cyclization to furnish the furo[2,3-d]pyrimidine core.[4] The choice of catalyst and solvent is crucial for optimizing the reaction efficiency. Green chemistry principles are often applied, with water being a preferred solvent and the use of mild catalysts.[1][4]
Step 2: Chlorination of 4-Hydroxyfuro[2,3-d]pyrimidine Derivative
This step is analogous to the final step in Route 1.
-
Reaction: The 4-hydroxyfuro[2,3-d]pyrimidine derivative is chlorinated using a suitable chlorinating agent such as POCl₃.
-
Rationale: The mechanism and considerations are the same as described in Route 1, Step 3.
Synthetic Pathway Diagram
References
- 1. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Analysis of the ADME Properties of Halogenated Furo[2,3-d]pyrimidines
Authored for Drug Discovery & Development Professionals
Introduction: The Strategic Value of Halogenation on a Privileged Scaffold
The furo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone for developing targeted therapies in oncology and other diseases.[1][2][3][4][5] However, the journey from a potent kinase inhibitor to a successful drug is contingent on optimizing its pharmacokinetic profile. This is where the strategic incorporation of halogens—a common tactic in medicinal chemistry—becomes paramount.
Halogenation can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[6] By modifying factors like lipophilicity, metabolic stability, and target-binding interactions through mechanisms like halogen bonding, chemists can fine-tune a compound's behavior in the body.[7][8][9][10] This guide provides a comparative analysis of how different halogens (Fluorine, Chlorine, Bromine) impact the ADME profile of a model furo[2,3-d]pyrimidine scaffold, supported by established experimental protocols and data interpretation frameworks.
Absorption: Permeability Across the Intestinal Barrier
For orally administered drugs, absorption is governed by a delicate balance between aqueous solubility and intestinal permeability.[11] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption, as these cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[11][12][13][14]
Causality Behind Experimental Observations: The addition of a halogen atom increases a molecule's lipophilicity. This generally enhances its ability to passively diffuse across the lipid-rich membranes of intestinal cells.[10] However, this effect is not linear. As we move from fluorine to chlorine and bromine, the increase in size and lipophilicity can lead to higher plasma protein binding or reduced aqueous solubility, which can, in turn, negatively impact overall absorption.
A bidirectional Caco-2 assay is crucial for identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13][14] An efflux ratio (ER), calculated as Papp(B-A)/Papp(A-B), greater than 2 strongly suggests active efflux, which can significantly limit oral bioavailability.[14]
Table 1: Comparative Caco-2 Permeability of Halogenated Furo[2,3-d]pyrimidines
| Compound | Halogen (at R) | Apparent Permeability (Papp A-B) (x 10-6 cm/s) | Efflux Ratio (ER) | Predicted Human Absorption |
| FP-Parent | H | 3.5 | 1.1 | Moderate |
| FP-F | F | 8.2 | 1.3 | High |
| FP-Cl | Cl | 12.5 | 1.8 | High |
| FP-Br | Br | 15.1 | 2.5 | Moderate (Efflux) |
| Atenolol | Control | < 1.0 | N/A | Low (<50%) |
| Antipyrine | Control | > 20.0 | N/A | High (>90%) |
Data are hypothetical and for illustrative purposes.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol is designed to assess the rate of transport of a test compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
I. Cell Culture & Monolayer Formation:
-
Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids).
-
Seeding: Seed cells onto Transwell® filter inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².
-
Differentiation: Maintain the cultures for 21-25 days to allow for the formation of a differentiated, polarized monolayer.[13]
II. Monolayer Integrity Verification:
-
TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be ≥ 200 Ω·cm² to ensure tight junction integrity.[15]
-
Lucifer Yellow Assay: Alternatively, assess the paracellular flux of a low-permeability marker like Lucifer Yellow. Rejection should be >98%.
III. Transport Experiment:
-
Preparation: Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Dosing (A-B): Add the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber and drug-free HBSS to the basolateral (receiver) chamber.[11]
-
Dosing (B-A): Add the test compound to the basolateral (donor) chamber and drug-free HBSS to the apical (receiver) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[11]
-
Sampling: At the end of the incubation, collect samples from both donor and receiver chambers.
IV. Analysis & Calculation:
-
Quantification: Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:[14]
-
Papp = (dQ/dt) / (A * C0)
-
Where: dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.
-
-
Efflux Ratio Calculation: ER = Papp(B-A) / Papp(A-B).
Visualization: Caco-2 Permeability Workflow
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Metabolism: Stability in the Face of Hepatic Enzymes
The liver is the body's primary metabolic hub, where enzymes, particularly the Cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[16][17] An in vitro microsomal stability assay provides a robust, high-throughput method to estimate a compound's susceptibility to this Phase I metabolism and predict its hepatic clearance.[18][19][20][21]
Causality Behind Experimental Observations: Halogenation is a key strategy to block metabolically labile positions on a molecule. A common site of oxidative metabolism on aromatic rings is a hydrogen atom. Replacing this hydrogen with a fluorine atom, which has a very strong carbon-fluorine bond, can prevent CYP-mediated oxidation at that site, thereby increasing the compound's metabolic half-life (t½) and reducing its intrinsic clearance (CLint).[8] While chlorine and bromine also offer some metabolic blocking, they can sometimes introduce new metabolic liabilities.
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Halogen (at R) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |
| FP-Parent | H | 18 | 77.0 | High |
| FP-F | F | > 60 | < 23.1 | Low |
| FP-Cl | Cl | 45 | 30.8 | Low-Moderate |
| FP-Br | Br | 31 | 44.7 | Moderate |
| Testosterone | Control | 12 | 115.5 | High |
| Verapamil | Control | 9 | 154.0 | High |
Data are hypothetical and for illustrative purposes.
Visualization: Overview of Hepatic Drug Metabolism
Caption: The two phases of hepatic drug metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes and the necessary cofactors.[18][20][22]
I. Reagent Preparation:
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[22]
-
Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer. The final concentration in the incubation is typically 1 µM.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the CYP cofactor NADPH.[22]
II. Incubation Procedure:
-
Reaction Mixture: In a 96-well plate, combine the diluted microsomes and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., terfenadine).[20]
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-CYP-mediated degradation.[20][21]
III. Sample Processing & Analysis:
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.
IV. Data Analysis:
-
Depletion Profile: Plot the natural logarithm of the percentage of compound remaining versus time.
-
Half-Life (t½): Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k). Calculate the half-life as t½ = 0.693 / k.
-
Intrinsic Clearance (CLint): Calculate CLint using the formula:
-
CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Metabolism: Cytochrome P450 Inhibition
A critical aspect of metabolic profiling is determining if a compound inhibits CYP enzymes. Inhibition can lead to dangerous drug-drug interactions (DDIs) by causing the accumulation of co-administered drugs.[23][24][25][26]
Causality Behind Experimental Observations: Halogenated compounds can interact with the active site of CYP enzymes. The size, electronegativity, and position of the halogen can influence binding affinity. More lipophilic compounds (e.g., chloro- and bromo-substituted) may show stronger, sometimes non-specific, inhibition of certain CYP isoforms like CYP3A4, which has a large, flexible active site.
Table 3: Comparative CYP450 Inhibition Profile (IC50, µM)
| Compound | Halogen (at R) | CYP1A2 | CYP2C9 | CYP2D6 | CYP3A4 | DDI Risk |
| FP-Parent | H | > 50 | > 50 | 28.5 | 45.1 | Low |
| FP-F | F | > 50 | 41.2 | 19.8 | 33.7 | Low |
| FP-Cl | Cl | 25.6 | 15.4 | 8.9 | 4.5 | Moderate |
| FP-Br | Br | 18.9 | 11.8 | 6.2 | 2.1 | High |
IC50 values < 10 µM are generally considered for further investigation. Data are hypothetical.
Experimental Protocol: CYP Inhibition Assay (Fluorescent Probe Method)
This is a high-throughput screening method to determine the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity.[23]
-
Reagents: Use recombinant human CYP enzymes, a specific fluorescent probe substrate for each isoform (e.g., EOMCC for CYP3A4), and an NADPH regenerating system.
-
Procedure: In a 96-well plate, incubate the CYP enzyme, test compound (at various concentrations), and buffer at 37°C.
-
Initiation: Add the probe substrate and NADPH system to start the reaction.
-
Detection: After a set incubation time, stop the reaction and measure the fluorescent signal of the metabolized product on a plate reader.
-
Data Analysis: Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Consolidated ADME Profile and Strategic Implications
The selection of a halogen for a furo[2,3-d]pyrimidine candidate is a multi-parameter optimization challenge. The ideal candidate must balance permeability, metabolic stability, and a low risk of CYP inhibition.
Table 4: Summary of Comparative ADME Properties
| Compound | Permeability | Metabolic Stability (t½) | CYP3A4 Inhibition (IC50) | Overall Assessment |
| FP-Parent | Moderate | Poor | Low Risk | Poor stability limits potential. |
| FP-F | High | Excellent | Low Risk | Most promising profile. Excellent stability and permeability with low DDI risk. |
| FP-Cl | High | Good | Moderate Risk | Good stability but potential for CYP-mediated DDIs requires further investigation. |
| FP-Br | High (but with efflux) | Moderate | High Risk | High permeability is offset by significant efflux and a high risk of DDIs. |
This summary is based on the illustrative data presented in this guide.
Conclusion
This guide demonstrates the profound and varied impact of halogenation on the ADME properties of the furo[2,3-d]pyrimidine scaffold.
-
Fluorine often provides the most advantageous profile, significantly blocking metabolic pathways to increase half-life without introducing major liabilities in permeability or CYP inhibition.[8]
-
Chlorine can be a viable alternative, offering a good balance of permeability and stability, though the risk of CYP inhibition is elevated compared to fluorine.
-
Bromine , while effective at increasing lipophilicity and permeability, often carries a higher risk of active efflux and significant CYP450 inhibition, which can complicate clinical development.
By employing the in vitro ADME assays detailed here—Caco-2 permeability and microsomal stability—drug development professionals can make informed, data-driven decisions. This systematic approach allows for the rational design of halogenated furo[2,3-d]pyrimidines, optimizing their pharmacokinetic properties to maximize the potential for clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK) | Semantic Scholar [semanticscholar.org]
- 5. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. enamine.net [enamine.net]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. bioivt.com [bioivt.com]
- 17. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. criver.com [criver.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
